Methyl 3-chloro-4-cyanobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNFJYKKFLHZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597843 | |
| Record name | Methyl 3-chloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-66-7 | |
| Record name | Methyl 3-chloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-chloro-4-cyanobenzoate CAS number 214759-66-7
Analyzing Chemical Properties
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Exploring Compound's Role
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Initiating Research on Target
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Digging Deeper for Data
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physical and chemical properties of Methyl 3-chloro-4-cyanobenzoate
An In-depth Technical Guide to Methyl 3-chloro-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic compound featuring chloro, cyano, and methyl ester functional groups. Its chemical structure makes it a valuable intermediate in organic synthesis. Identified by the CAS Number 214759-66-7, this compound serves as a versatile building block, particularly noted for its use in the synthesis of more complex molecules, including as a component for protein degraders[1]. This guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and essential safety information.
Physical and Chemical Properties
The fundamental properties of this compound have been compiled from various chemical suppliers. While core identifying information is readily available, specific experimental data such as melting and boiling points are not consistently published.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-Chloro-4-cyano-benzoic acid methyl ester | N/A |
| CAS Number | 214759-66-7 | [1][2] |
| Molecular Formula | C₉H₆ClNO₂ | [1] |
| Molecular Weight | 195.60 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | Not specified (likely a white to off-white solid) | N/A |
| Storage | Store at room temperature | [1] |
Spectroscopic Data
While specific, experimentally verified spectra for this compound are not widely available in public databases[3], the expected spectral characteristics can be predicted based on its structure and data from analogous compounds. These predictions are crucial for reaction monitoring and structural confirmation.
| Spectroscopy | Predicted Peak / Signal | Description |
| ¹H NMR | ~ 8.2 ppm (d, 1H)~ 8.0 ppm (dd, 1H)~ 7.9 ppm (d, 1H)~ 3.9 ppm (s, 3H) | Aromatic protons on the benzene ring, exhibiting doublet and doublet of doublets splitting patterns. A singlet for the three methyl ester protons. |
| ¹³C NMR | ~ 164 ppm~ 135-140 ppm~ 130-134 ppm~ 115 ppm~ 110-118 ppm~ 53 ppm | Carbonyl carbon (C=O) of the ester. Aromatic carbons attached to chloro and ester groups. Other aromatic carbons. Nitrile carbon (C≡N). Aromatic carbon attached to the nitrile group. Methyl carbon (-OCH₃) of the ester. |
| FT-IR (cm⁻¹) | ~ 2230 cm⁻¹~ 1725 cm⁻¹~ 1600 cm⁻¹~ 1250 cm⁻¹~ 750-850 cm⁻¹ | Strong, sharp peak for the nitrile (C≡N) stretch. Strong peak for the carbonyl (C=O) ester stretch. Aromatic ring (C=C) stretches. C-O ester stretch. C-H out-of-plane bending for substituted benzene. |
| Mass Spec (EI) | m/z 195/197 (M⁺)m/z 164/166m/z 136 | Molecular ion peak showing the characteristic ~3:1 isotopic pattern for chlorine. Fragment from loss of the methoxy group (-OCH₃). Fragment from subsequent loss of CO or Cl. |
Synthesis and Reactivity
The primary route for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 3-chloro-4-cyanobenzoic acid[4]. This reaction, a classic Fischer-Speier esterification, utilizes an excess of methanol to drive the equilibrium toward the product[5][6].
As a functionalized molecule, it offers several avenues for further reaction:
-
Ester Group: Can be hydrolyzed back to the carboxylic acid or converted to an amide.
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine.
-
Aromatic Ring: Can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position and influence reactivity.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of this compound.
Protocol: Synthesis via Fischer-Speier Esterification
This protocol details the conversion of 3-chloro-4-cyanobenzoic acid to its methyl ester.
Materials and Reagents:
-
3-chloro-4-cyanobenzoic acid (1.0 eq)
-
Anhydrous Methanol (serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-chloro-4-cyanobenzoic acid (1.0 eq) and a magnetic stir bar.
-
Solvent Addition: Add an excess of anhydrous methanol (e.g., 10-20 volumes relative to the starting material). Stir the suspension at room temperature.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1 eq) to the stirring mixture. The addition is exothermic.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by column chromatography on silica gel.
Protocol: General Procedure for ¹H NMR Analysis
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Safety and Handling
While a specific, detailed safety data sheet (SDS) for this compound is not widely available, precautions should be based on compounds with similar functional groups (aromatic esters, nitriles, and chlorinated hydrocarbons).
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Stability: The compound is expected to be stable under normal storage conditions (room temperature, dry environment)[1]. Avoid strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a key chemical intermediate with established utility in synthetic chemistry, particularly in the development of novel therapeutics. This guide consolidates its core properties and provides robust, actionable protocols for its synthesis and characterization. The predictive spectral data offered herein serves as a valuable reference for researchers in confirming the identity and purity of their synthesized material. Adherence to standard safety protocols is essential when handling this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 214759-66-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound(214759-66-7) 1H NMR [m.chemicalbook.com]
- 4. 3-Chloro-4-cyanobenzoic acid | C8H4ClNO2 | CID 22612069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
Methyl 3-chloro-4-cyanobenzoate molecular structure and weight
An In-depth Technical Guide to Methyl 3-chloro-4-cyanobenzoate
This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of this compound, a key building block in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.
Physicochemical and Identification Data
This compound is a substituted aromatic compound. The presence of chloro, cyano, and methyl ester functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules. It is often utilized as a building block for protein degraders.[1]
Quantitative data and key identifiers for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO₂ | [1][2][3][4] |
| Molecular Weight | 195.60 g/mol | [1][2] |
| CAS Number | 214759-66-7 | [1][2][3][4] |
| Purity (typical) | ≥ 98% | [1][4] |
| Synonyms | 3-Chloro-4-cyano-benzoic acid methyl ester | [3][4] |
Molecular Structure
The structure of this compound consists of a central benzene ring. A methyl ester group (-COOCH₃) is attached at position 1, a chlorine atom (Cl) at position 3, and a cyano group (-C≡N) at position 4.
Caption: 2D chemical structure of this compound.
Experimental Protocols: A Generalized Synthesis Approach
While specific, detailed experimental protocols for the synthesis of this compound are proprietary or found within patent literature, a general synthetic route can be conceptualized based on standard organic chemistry transformations. A plausible method involves the esterification of a corresponding carboxylic acid precursor.
A generalized workflow for the synthesis, purification, and analysis is outlined below.
Caption: Generalized workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: The starting material, 3-chloro-4-cyanobenzoic acid, is dissolved in an excess of methanol, which serves as both the solvent and a reactant.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.
-
Esterification: The reaction mixture is heated to reflux for several hours to drive the Fischer esterification reaction towards the product. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the mixture is cooled, and the excess methanol is typically removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product obtained after extraction is purified. This is commonly achieved through silica gel column chromatography or by recrystallization from a suitable solvent system to yield the pure ester.
-
Analysis: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
References
solubility of Methyl 3-chloro-4-cyanobenzoate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 3-chloro-4-cyanobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Understanding the Solubility of this compound
This compound is a substituted aromatic ester. Its molecular structure, featuring a polar cyano group and an ester functional group, alongside a chlorinated phenyl ring, suggests a moderate polarity. This structural composition indicates that it is likely to be poorly soluble in water but should exhibit good solubility in a range of organic solvents.
Based on the known solubility of similar compounds such as methyl benzoate and methyl 3-chlorobenzoate, a qualitative solubility profile for this compound can be inferred. Methyl benzoate is described as poorly soluble in water but miscible with organic solvents[1]. Similarly, methyl 3-chlorobenzoate is noted to be soluble in alcohol[2]. Therefore, it is anticipated that this compound will dissolve in polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility |
| Polar Protic | Methanol, Ethanol | Soluble |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Soluble |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble |
| Aqueous | Water | Poorly Soluble / Insoluble |
Experimental Protocol for Determining Solubility
To ascertain the precise quantitative solubility of this compound, the following experimental protocol, based on the shake-flask method, is recommended.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Sample Preparation: Add an excess amount of this compound to a series of vials.
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further ensure complete separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilution: Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibration range of the standard solutions.
-
Quantification: Analyze the diluted samples and the standard solutions using a validated HPLC method.
-
Data Analysis: Construct a calibration curve from the standard solutions. Use the peak area of the diluted sample to determine its concentration from the calibration curve. Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
Synthetic Pathway of this compound
A common and effective method for the synthesis of cyanobenzoates from their corresponding aminobenzoates is the Sandmeyer reaction. This multi-step process is a cornerstone of aromatic chemistry.
Caption: Synthetic workflow for this compound.
References
Spectroscopic Profile of Methyl 3-chloro-4-cyanobenzoate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-chloro-4-cyanobenzoate, a valuable building block in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectra for this compound, this document presents a detailed analysis of the spectroscopic data for the closely related compounds, Methyl 3-chlorobenzoate and Methyl 4-cyanobenzoate. This information is used to predict the expected spectral characteristics of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Predicted Spectroscopic Data for this compound
The spectroscopic data for this compound can be predicted by considering the additive effects of the chloro and cyano substituents on the benzene ring of the parent molecule, methyl benzoate. The chloro group at the meta position and the cyano group at the para position to the methoxycarbonyl group will influence the chemical shifts in the NMR spectra, the vibrational frequencies in the IR spectrum, and the fragmentation pattern in the mass spectrum.
Expected ¹H NMR Spectral Features:
The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at position 2 (ortho to the ester and chloro groups) will likely appear as a doublet. The proton at position 5 (ortho to the cyano group and meta to the ester) is expected to be a doublet of doublets, and the proton at position 6 (ortho to the ester group and meta to the chloro and cyano groups) should appear as a doublet. The methyl ester protons will be a singlet further downfield.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum will show signals for all nine carbon atoms. The carbonyl carbon of the ester will be the most downfield signal. The aromatic region will display six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chloro, cyano, and methoxycarbonyl groups. The methyl carbon of the ester will appear at the most upfield position.
Expected IR Spectral Features:
The IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group, a characteristic band for the C≡N stretching of the cyano group, and various bands corresponding to the C-Cl stretching, C-O stretching, and aromatic C-H and C=C stretching vibrations.
Expected Mass Spectrum Features:
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (195.60 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Spectroscopic Data for Related Compounds
To substantiate the predicted data, the experimental spectroscopic data for Methyl 3-chlorobenzoate and Methyl 4-cyanobenzoate are presented below.
Methyl 3-chlorobenzoate
| ¹H NMR (CDCl₃) | Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | H-2 | 7.97 | t | 1.8 |
| Aromatic-H | H-6 | 7.88 - 7.84 | m | |
| Aromatic-H | H-4 | 7.46 | ddd | 8.0, 2.2, 1.1 |
| Aromatic-H | H-5 | 7.32 | t | 7.9 |
| Methyl-H | -OCH₃ | 3.89 | s |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |
| Carbonyl | 165.7 |
| Aromatic | 134.5, 134.3, 132.8, 131.8, 129.6, 127.6 |
| Methyl | 52.3 |
Source:[2]
| IR Spectroscopy | Frequency (cm⁻¹) | Functional Group |
| C=O Stretch | ~1720 | Ester |
| C-Cl Stretch | ~750 | Aryl Chloride |
| C-O Stretch | ~1250 | Ester |
| Aromatic C=C Stretch | ~1600, 1480 | Aromatic Ring |
Note: IR data is generalized based on typical values for this class of compound.
| Mass Spectrometry | m/z | Relative Intensity | Fragment |
| Molecular Ion | 170 | 72% | [M]⁺ |
| Fragment | 139 | 100% | [M-OCH₃]⁺ |
| Fragment | 111 | 99.99% | [M-COOCH₃]⁺ |
| Fragment | 75 | 55.20% | [C₆H₄Cl]⁺ |
Source:[3]
Methyl 4-cyanobenzoate
| ¹H NMR (CDCl₃) | Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | H-2, H-6 | 8.12 | d | 8.0 |
| Aromatic-H | H-3, H-5 | 7.73 | d | 8.0 |
| Methyl-H | -OCH₃ | 3.94 | s |
Source:[1]
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |
| Carbonyl | 165.4 |
| Aromatic | 133.9, 132.2, 130.1, 118.0, 117.4 |
| Cyano | 117.4 |
| Methyl | 52.7 |
Source:[1]
| IR Spectroscopy | Frequency (cm⁻¹) | Functional Group |
| C≡N Stretch | ~2230 | Nitrile |
| C=O Stretch | ~1725 | Ester |
| C-O Stretch | ~1280 | Ester |
| Aromatic C=C Stretch | ~1610, 1440 | Aromatic Ring |
Note: IR data is generalized based on typical values for this class of compound.
| Mass Spectrometry | m/z | Relative Intensity | Fragment |
| Molecular Ion | 161 | High | [M]⁺ |
| Fragment | 130 | 100% | [M-OCH₃]⁺ |
| Fragment | 102 | High | [M-COOCH₃]⁺ |
Source:[4]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectrum is recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). Data acquisition parameters, such as the number of scans, relaxation delay, and pulse width, are optimized to obtain a high-quality spectrum.
Infrared (IR) Spectroscopy
For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For a liquid sample, a drop is placed between two salt plates. The sample is then placed in the IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ESI source. For electron ionization (EI), a volatile sample is introduced into the ion source, where it is bombarded with a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between different spectroscopic techniques for structural elucidation.
Caption: Workflow for Spectroscopic Analysis.
Caption: Structural Confirmation Logic.
References
An In-depth Technical Guide to the Synthesis of Methyl 3-chloro-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 3-chloro-4-cyanobenzoate, a key intermediate in the pharmaceutical and fine chemical industries. This document details various starting materials, outlines experimental protocols for key transformations, and presents quantitative data to facilitate comparison and selection of the most suitable synthetic strategy.
Introduction
This compound is a substituted aromatic compound of significant interest due to its utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The strategic placement of the chloro, cyano, and methyl ester functionalities allows for a variety of subsequent chemical modifications. The selection of an optimal synthetic route depends on factors such as the availability and cost of starting materials, desired scale of production, and safety considerations. This guide explores several viable pathways for its preparation.
Synthetic Pathways and Starting Materials
Several distinct synthetic strategies have been reported for the synthesis of this compound and its immediate precursors. The most common approaches start from commercially available substituted toluenes, benzaldehydes, or benzoic acids.
Pathway I: From 3-Cyano Toluene
One prominent route begins with the chlorination and subsequent oxidation of 3-cyano toluene. This pathway involves the transformation of the methyl group into a carboxylic acid, followed by esterification.
Caption: Synthesis of a cyanobenzoate ester starting from 3-cyano toluene.
A key advantage of this method is the use of readily available starting materials. The process involves a two-step conversion to 3-cyanobenzoic acid, which is then esterified.
Pathway II: From 4-Bromo-2-chlorobenzaldehyde
A more direct, albeit multi-step, approach to a closely related precursor involves the palladium-catalyzed carbonylation of 4-bromo-2-chlorobenzaldehyde. This method introduces the methyl ester group early in the synthetic sequence. The resulting aldehyde can then be converted to the nitrile.
An In-depth Technical Guide to the Reactivity and Stability of Methyl 3-chloro-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloro-4-cyanobenzoate is a substituted aromatic compound with the molecular formula C₉H₆ClNO₂.[1] It belongs to the family of protein degrader building blocks, indicating its primary application in the synthesis of proteolysis-targeting chimeras (PROTACs) and other molecules for targeted protein degradation.[1] This guide provides a comprehensive overview of the known and inferred reactivity and stability of this compound, based on the general chemistry of its constituent functional groups and data from related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 214759-66-7 | [1] |
| Molecular Formula | C₉H₆ClNO₂ | [1] |
| Molecular Weight | 195.6 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥98% | [1] |
| Storage | Room temperature | [1] |
Reactivity Profile
The reactivity of this compound is governed by the interplay of its three functional groups: the methyl ester, the nitrile (cyano group), and the chloro substituent on the aromatic ring. The electron-withdrawing nature of the nitrile and methyl ester groups significantly influences the reactivity of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction of this compound is expected to be nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. The strong electron-withdrawing cyano group, located para to the chlorine atom, powerfully activates the ring for nucleophilic attack.[2][3][4] The methyl ester group, being meta to the chlorine, has a less pronounced activating effect.[2] This activation facilitates the displacement of the chloride ion by a variety of nucleophiles.
Typical Nucleophiles:
-
Amines (primary and secondary)
-
Thiols
-
Alkoxides
-
Hydroxide
The general mechanism for the SNAr reaction is depicted below. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]
References
Methyl 3-chloro-4-cyanobenzoate: A Key Building Block for Targeted Protein Degradation
For Immediate Release
[City, State] – Methyl 3-chloro-4-cyanobenzoate, a substituted aromatic compound, is emerging as a critical fragment and building block in the field of drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its chemical features make it a versatile starting point for the synthesis of molecules aimed at targeted protein degradation, a revolutionary approach in modern therapeutics. This technical guide provides an in-depth overview of this compound, its properties, and its application in the synthesis of PROTACs for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is a small molecule with chemical properties that make it well-suited for fragment-based drug discovery (FBDD) and as a synthetic intermediate. Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 214759-66-7 | [1][2] |
| Molecular Formula | C₉H₆ClNO₂ | [1] |
| Molecular Weight | 195.6 g/mol | [1] |
| Purity | ≥ 98% | [1] |
| Classification | Protein Degrader Building Block | [1] |
The presence of a chloro, a cyano, and a methyl ester group on the benzene ring provides multiple points for chemical modification, allowing for its incorporation into larger, more complex molecules. The "Rule of Three," a common guideline in FBDD, suggests that fragments should have a molecular weight under 300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a cLogP of no more than 3. This compound generally aligns with these principles, making it an attractive starting point for screening and synthesis.
Application in PROTAC Synthesis: A Hypothetical Workflow
While specific, publicly available examples detailing the direct use of this compound in a complete PROTAC synthesis are limited, its classification as a "Protein Degrader Building Block" strongly suggests its utility in this area. PROTACs are heterobifunctional molecules that induce the degradation of a target protein (Protein of Interest or POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.
The following section outlines a hypothetical experimental workflow for the synthesis and evaluation of a PROTAC incorporating the this compound fragment. This workflow is based on established principles of PROTAC development.
Synthesis of a PROTAC Incorporating the 3-chloro-4-cyanobenzoyl Moiety
The this compound can be hydrolyzed to its corresponding carboxylic acid, 3-chloro-4-cyanobenzoic acid, which can then be coupled to a linker. This linker would subsequently be attached to a ligand for an E3 ligase (e.g., pomalidomide for Cereblon) and a ligand for the POI.
Experimental Protocol: Synthesis of 3-chloro-4-cyanobenzoic acid and subsequent PROTAC assembly.
-
Hydrolysis of this compound:
-
Dissolve this compound in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid to obtain 3-chloro-4-cyanobenzoic acid.
-
-
Linker Attachment to 3-chloro-4-cyanobenzoic acid:
-
Activate the carboxylic acid of 3-chloro-4-cyanobenzoic acid using a coupling agent such as HATU or EDC/HOBt in an anhydrous aprotic solvent like DMF or DCM.
-
Add a bifunctional linker containing a free amine and a protected functional group on the other end (e.g., a Boc-protected diamine).
-
Stir the reaction at room temperature until completion.
-
Purify the product by column chromatography.
-
Deprotect the other end of the linker (e.g., remove the Boc group using TFA).
-
-
Coupling to E3 Ligase and POI Ligands:
-
The linker-modified 3-chloro-4-cyanobenzoyl fragment can then be sequentially coupled to the E3 ligase ligand and the POI ligand using standard amide bond formation or other suitable conjugation chemistries. The order of addition will depend on the specific synthetic strategy.
-
The logical workflow for PROTAC synthesis is depicted in the following diagram:
References
A Technical Guide to 3-Chloro-4-cyanobenzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 3-chloro-4-cyanobenzoic acid derivatives, focusing on their synthesis, biological activities, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
3-Chloro-4-cyanobenzoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of functional groups that can be readily modified to generate a diverse range of derivatives. The presence of the chloro, cyano, and carboxylic acid moieties allows for the exploration of various chemical spaces, leading to the development of compounds with a wide array of biological activities. This guide will delve into the synthesis of key derivatives, their inhibitory effects on various biological targets, and the experimental methodologies employed in their evaluation.
Synthesis of 3-Chloro-4-cyanobenzoic Acid Derivatives
The synthesis of derivatives of 3-chloro-4-cyanobenzoic acid typically involves the modification of the carboxylic acid group to form amides, esters, or to be incorporated into heterocyclic systems. Below are representative experimental protocols for the synthesis of related structures, which can be adapted for 3-chloro-4-cyanobenzoic acid.
General Synthesis of N-Aryl Benzamides
A common route to synthesize N-aryl benzamide derivatives involves the activation of the carboxylic acid followed by reaction with an appropriate aniline.
Experimental Protocol: Synthesis of 3-Chloro-N-phenylbenzamide
A key example is the synthesis of 3-Chloro-N-phenylbenzamide, which has demonstrated anti-cancer activity.
-
Chlorination of 3-chlorobenzoic acid: 3-chlorobenzoic acid is reacted with thionyl chloride to form the acyl chloride. The reaction is typically carried out in an inert solvent under reflux.
-
Amidation: The resulting 3-chlorobenzoyl chloride is then reacted with aniline in the presence of a base, such as pyridine or triethylamine, to yield 3-Chloro-N-phenylbenzamide. The product can be purified by recrystallization.
Synthesis of Complex Heterocyclic Derivatives
The 3-chloro-4-cyanobenzoic acid scaffold can also be incorporated into more complex heterocyclic systems to explore different biological targets.
Experimental Protocol: Synthesis of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide Derivatives
While not a direct derivative of 3-chloro-4-cyanobenzoic acid, the synthesis of these oxazole derivatives showcases a strategy for incorporating a cyano-bearing aromatic ring into a heterocyclic system with demonstrated anticancer activity.[1]
-
Synthesis of N-(1,2,2,2-tetrachloroethyl)benzamides: The synthesis starts from the corresponding benzamides which are reacted with thionyl chloride.[1]
-
Cyanation: The tetrachloroethylbenzamides are then cyanated to introduce the cyano group.[1]
-
Cyclization: The final oxazole ring is formed through a cyclization reaction.[1]
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of chloro- and cyano-substituted benzoic acids have been investigated for a range of biological activities, most notably as anticancer agents and enzyme inhibitors.
Anticancer Activity
Several studies have highlighted the potential of chloro-substituted benzamide derivatives as anticancer agents.
In Vitro Cytotoxicity of 3-Chloro-N-phenylbenzamide
3-Chloro-N-phenylbenzamide has been shown to inhibit the growth of the SiHa cervical cancer cell line with an IC50 of 22.4 µM. This activity is proposed to be mediated through the inhibition of the IKKβ enzyme, a key component of the NF-κB signaling pathway.
Quantitative Data on Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-Chloro-N-phenylbenzamide | SiHa | 22.4 |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., SiHa) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Enzyme Inhibition
The structural features of 3-chloro-4-cyanobenzoic acid derivatives make them attractive candidates for the development of enzyme inhibitors. The chloro and cyano groups can participate in various interactions within an enzyme's active site, including hydrogen bonding and hydrophobic interactions.
IKKβ/NF-κB Signaling Pathway
The reported activity of 3-Chloro-N-phenylbenzamide as an IKKβ inhibitor highlights a key signaling pathway of interest. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various cancers. IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) is a critical kinase in this pathway, responsible for phosphorylating the inhibitory protein IκBα, leading to its degradation and the subsequent activation of NF-κB.
Conclusion
3-Chloro-4-cyanobenzoic acid and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The synthetic accessibility and the diverse biological activities of these derivatives warrant further investigation. This technical guide provides a foundational overview of the current state of research, highlighting key synthetic strategies, biological targets, and experimental methodologies. Future work should focus on expanding the chemical diversity of this scaffold and conducting more extensive structure-activity relationship studies to optimize their therapeutic potential.
References
A Technical Guide to High-Purity Methyl 3-chloro-4-cyanobenzoate for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity Methyl 3-chloro-4-cyanobenzoate, a key building block in the synthesis of various pharmaceutical compounds. This document outlines commercial suppliers, plausible manufacturing and purification routes, and detailed analytical methodologies for purity verification. The information herein is intended to support researchers in sourcing, handling, and quality control of this important chemical intermediate.
Commercial Availability and Specifications
High-purity this compound (CAS No. 214759-66-7) is available from a range of commercial chemical suppliers. Purity levels typically exceed 98%, with gas chromatography (GC) being a common method for purity assessment. When sourcing this material, it is crucial to obtain a certificate of analysis (CoA) from the supplier to confirm its identity, purity, and impurity profile.
Below is a summary of typical product specifications offered by commercial suppliers.
| Parameter | Specification | Typical Analytical Method |
| Purity | ≥ 98%[1] | Gas Chromatography (GC)[1] |
| Moisture | ≤ 0.5%[1] | Karl Fischer Titration |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₉H₆ClNO₂ | - |
| Molecular Weight | 195.60 g/mol | - |
Table 1: Typical Product Specifications for Commercial this compound.
Plausible Synthesis and Purification Routes
While specific proprietary synthesis methods are not publicly disclosed, a plausible and common route for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[2][3] This would involve the diazotization of a suitable amino precursor followed by cyanation.
Hypothetical Synthesis via Sandmeyer Reaction
A potential synthetic pathway for this compound is outlined below:
-
Starting Material: Methyl 4-amino-3-chlorobenzoate.
-
Diazotization: The amino group of Methyl 4-amino-3-chlorobenzoate is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C).
-
Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a copper(I) cyanide solution to replace the diazonium group with a cyano group, yielding this compound.[2][3]
Purification
The crude product from the synthesis would likely undergo one or more purification steps to achieve high purity. Common methods for purifying solid organic compounds include:
-
Recrystallization: The crude solid is dissolved in a suitable hot solvent and allowed to cool, during which the pure compound crystallizes out, leaving impurities in the solution.
-
Column Chromatography: The crude product is passed through a column of silica gel or another adsorbent, and a solvent or mixture of solvents is used to elute the components at different rates, thereby separating the desired product from impurities.
Quality Control and Analytical Protocols
Rigorous analytical testing is essential to confirm the purity and identity of this compound. The following are detailed experimental protocols for key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound and for the detection of non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase may be adjusted to optimize separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Methanol or Acetone (GC grade) for sample dissolution.
GC-MS Conditions:
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (with a split ratio, e.g., 50:1) |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent like methanol or acetone to a concentration of 1 mg/mL.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis.
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and quality control of this compound.
Caption: Plausible synthetic route for this compound.
Caption: Quality control workflow for high-purity material.
References
A Comprehensive Technical Guide to the Safe Handling and Storage of Methyl 3-chloro-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols for handling and storing Methyl 3-chloro-4-cyanobenzoate, a key building block in pharmaceutical research and development. Adherence to these procedures is critical to ensure a safe laboratory environment and prevent accidental exposure.
Chemical and Physical Properties
This compound is a solid organic compound. A clear understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₉H₆ClNO₂[1] |
| Molecular Weight | 195.6 g/mol [1] |
| CAS Number | 214759-66-7[1] |
| Physical Form | Solid |
| Purity | Typically ≥95% |
Hazard Identification and GHS Classification
This compound and structurally similar compounds are classified as hazardous. The following table summarizes the GHS hazard statements. It is crucial to consult the specific Safety Data Sheet (SDS) for the most accurate and detailed information.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4] |
Signal Word: Warning[2][4][5][6]
Safe Handling Procedures
Proper handling techniques are paramount to minimize the risk of exposure. The following workflow outlines the mandatory steps for handling this compound.
The following PPE is mandatory when handling this compound:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133)[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[4][5] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[6][7] |
| Respiratory Protection | For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[6] |
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][6][8]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][9]
Storage Procedures
Correct storage is essential to maintain the integrity of the compound and prevent hazardous situations.
| Storage Parameter | Requirement |
| Temperature | Room temperature[1][10] |
| Container | Keep in a tightly closed container.[4][5][6][7] |
| Location | Store in a dry, cool, and well-ventilated place.[4][6][7] |
| Security | Store in a locked-up area.[4][7] |
| Incompatible Materials | Strong oxidizing agents and strong bases.[6] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If not breathing, administer artificial respiration. Seek medical attention if symptoms occur or persist.[6][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice.[4][5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5][7] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6][9] |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.[5]
-
Environmental Precautions: Prevent the product from entering drains or surface water.[5][8]
-
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[6][11]
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not dispose of it with household waste or allow it to reach the sewage system.
Stability and Reactivity
-
Chemical Stability: Stable under normal storage conditions.[6][11]
-
Conditions to Avoid: Incompatible products.[11]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[6]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen cyanide (HCN).[6]
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 13531-48-1|Methyl 3-cyanobenzoate|BLD Pharm [bldpharm.com]
- 3. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Methyl 3-cyanobenzoate | CAS#:13531-48-1 | Chemsrc [chemsrc.com]
- 9. fishersci.com [fishersci.com]
- 10. 181282-80-4|Methyl 4-chloro-3-cyanobenzoate|BLD Pharm [bldpharm.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Synthesis of Amides from Methyl 3-chloro-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of amides from methyl 3-chloro-4-cyanobenzoate, a key intermediate in the development of various pharmaceutical compounds. Two primary methods are presented: direct amidation of the methyl ester and a two-step approach involving hydrolysis to the corresponding carboxylic acid followed by amide bond formation. These protocols are designed to be robust and adaptable for a range of amine substrates, offering procedural flexibility for medicinal chemistry and process development applications.
Introduction
Amide bonds are fundamental linkages in a vast array of biologically active molecules, including many approved drugs. The synthesis of amides from esters is a common transformation in organic chemistry. This compound is a valuable starting material due to its substituted phenyl ring, which is a feature in numerous pharmacophores. The electron-withdrawing nature of the chloro and cyano groups can influence the reactivity of the ester. This document outlines two reliable methods for the conversion of this compound to its corresponding amides.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of a representative amide (N-benzyl-3-chloro-4-cyanobenzamide) from this compound using the protocols detailed below.
| Parameter | Protocol 1: Direct Amidation | Protocol 2: Two-Step Synthesis |
| Reaction Time | 12 - 24 hours | Hydrolysis: 4-8 hours; Amidation: 12-18 hours |
| Temperature | 80 - 120 °C | Hydrolysis: 100 °C; Amidation: Room Temp to 50 °C |
| Typical Yield | 75 - 90% | 80 - 95% (overall) |
| Key Reagents | Amine, Lewis Acid Catalyst (e.g., FeCl₃) | 1. NaOH/H₂O; 2. Amine, Coupling Agent (e.g., HATU) |
| Purification | Column Chromatography | Extraction and Crystallization/Column Chromatography |
Experimental Protocols
Protocol 1: Direct Catalytic Amidation of this compound
This protocol describes the direct conversion of the methyl ester to an amide using a Lewis acid catalyst, which is often performed under solvent-free conditions.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Iron(III) chloride (FeCl₃, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and anhydrous iron(III) chloride (0.15 eq).
-
The reaction mixture is heated to 80-120 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Two-Step Synthesis via Carboxylic Acid Intermediate
This method involves the initial hydrolysis of the methyl ester to the carboxylic acid, followed by a standard amide coupling reaction.
Step 2a: Hydrolysis of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 100 °C) and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl until a precipitate forms (pH ~2).
-
Collect the solid precipitate (3-chloro-4-cyanobenzoic acid) by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2b: Amide Coupling of 3-chloro-4-cyanobenzoic acid
Materials:
-
3-chloro-4-cyanobenzoic acid (from Step 2a)
-
Amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 3-chloro-4-cyanobenzoic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture at room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Visualizations
Experimental Workflow
Caption: Synthetic routes for amide synthesis from this compound.
Signaling Pathway (Logical Relationship)
Caption: Key chemical transformations in the synthesis of amides from a methyl ester.
Methyl 3-chloro-4-cyanobenzoate: A Versatile Building Block for Novel PROTAC Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction:
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. A key component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Cereblon (CRBN) is one of the most successfully utilized E3 ligases in PROTAC design. This document provides detailed application notes and protocols for the use of Methyl 3-chloro-4-cyanobenzoate as a versatile starting material for the synthesis of novel CRBN ligands and their subsequent incorporation into potent and selective PROTACs.
The 3-chloro-4-cyanophenyl moiety offers a unique substitution pattern that can be exploited to fine-tune the binding affinity and physicochemical properties of CRBN ligands, potentially leading to PROTACs with improved efficacy and drug-like characteristics.
Principle of PROTAC Action
PROTACs are heterobifunctional molecules composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The PROTAC simultaneously binds to the POI and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Caption: General mechanism of PROTAC-mediated protein degradation.
Application of this compound in PROTAC Synthesis
This compound serves as a valuable precursor for the synthesis of novel pomalidomide or lenalidomide analogs, which are potent CRBN ligands. The synthetic strategy generally involves the following key transformations:
-
Modification of the Benzoic Acid Moiety: The methyl ester of the starting material can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be subjected to various amide coupling reactions.
-
Introduction of the Glutarimide Ring: A crucial step is the condensation with a derivative of glutamine or glutamic acid to form the characteristic glutarimide ring of thalidomide-based CRBN ligands.
-
Linker Attachment: The cyano group can be a versatile handle for linker attachment. For instance, it can be reduced to an aminomethyl group, which can then be acylated with a linker bearing a suitable functional group. Alternatively, the chloro substituent can be displaced via nucleophilic aromatic substitution (SNAr) with an amine-terminated linker.
The presence of the electron-withdrawing chloro and cyano groups on the phenyl ring can influence the electronic properties of the resulting CRBN ligand, potentially modulating its binding affinity and selectivity.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized to synthesize a CRBN ligand and a subsequent PROTAC.
Protocol 1: Synthesis of a Novel CRBN Ligand Precursor from this compound
This protocol describes the initial steps to convert this compound into a key intermediate for CRBN ligand synthesis.
Caption: Workflow for the synthesis of a novel CRBN ligand core.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
3-Aminopiperidine-2,6-dione hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Hydrolysis of this compound a. Dissolve this compound (1.0 eq) in a mixture of MeOH and H₂O. b. Add LiOH (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC. c. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove MeOH. d. Acidify the aqueous solution to pH 2-3 with 1N HCl. e. Extract the product, 3-chloro-4-cyanobenzoic acid, with EtOAc (3 x). f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. The product can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.
-
Step 2: Amide Coupling to form the CRBN Ligand Core a. To a solution of 3-chloro-4-cyanobenzoic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, water, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography (e.g., using a gradient of DCM/MeOH) to afford the desired novel CRBN ligand core.
Protocol 2: Synthesis of a PROTAC using the Novel CRBN Ligand
This protocol outlines the attachment of a linker and a POI ligand to the newly synthesized CRBN ligand core. This example assumes the POI ligand has a carboxylic acid handle for amide coupling.
Caption: General workflow for the synthesis of a PROTAC molecule.
Materials:
-
Novel CRBN Ligand Core (from Protocol 1)
-
Boc-protected diamine linker (e.g., Boc-NH-(CH₂)n-NH₂)
-
Potassium carbonate (K₂CO₃) or DIPEA
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
POI ligand with a carboxylic acid handle
-
HATU or COMU
-
Anhydrous DMF
-
Reverse-phase HPLC for purification
Procedure:
-
Step 1: Linker Attachment via Nucleophilic Aromatic Substitution (SNAr) a. To a solution of the Novel CRBN Ligand Core (1.0 eq) in DMSO, add K₂CO₃ (3.0 eq) and the Boc-protected diamine linker (1.2 eq). b. Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by LC-MS. c. After completion, cool the reaction to room temperature, dilute with water, and extract with EtOAc. d. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. e. Purify the crude product by silica gel chromatography to obtain the Boc-protected Linker-CRBN Ligand conjugate.
-
Step 2: Boc Deprotection a. Dissolve the Boc-protected Linker-CRBN Ligand conjugate in DCM. b. Add TFA (10-20 eq) and stir at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM. d. The resulting amine-terminated Linker-CRBN Ligand is often used in the next step without further purification.
-
Step 3: Final PROTAC Synthesis via Amide Coupling a. To a solution of the POI ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 10 minutes. c. Add a solution of the amine-terminated Linker-CRBN Ligand (from Step 2, 1.1 eq) in DMF. d. Stir the reaction at room temperature overnight. e. Monitor the formation of the final PROTAC by LC-MS. f. Purify the final PROTAC molecule by reverse-phase HPLC.
Data Presentation
Quantitative data for newly synthesized PROTACs should be systematically collected and presented to allow for clear structure-activity relationship (SAR) analysis.
Table 1: In vitro Biological Activity of PROTACs Derived from this compound
| PROTAC ID | Linker Length (n) | POI Ligand | CRBN Binding Affinity (Kd, nM) | POI Binding Affinity (Kd, nM) | Ternary Complex Cooperativity (α) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | 4 | Ligand-A | Value | Value | Value | Value | Value |
| PROTAC-2 | 6 | Ligand-A | Value | Value | Value | Value | Value |
| PROTAC-3 | 8 | Ligand-A | Value | Value | Value | Value | Value |
| PROTAC-4 | 6 | Ligand-B | Value | Value | Value | Value | Value |
-
Kd: Dissociation constant, a measure of binding affinity.
-
α: Cooperativity factor, where α > 1 indicates positive cooperativity in ternary complex formation.
-
DC₅₀: Concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: Maximum percentage of target protein degradation achieved.
Conclusion
This compound represents a readily available and versatile chemical scaffold for the development of novel CRBN ligands for PROTACs. The synthetic routes outlined in this document provide a framework for researchers to explore new chemical space in the design of potent and selective protein degraders. The systematic evaluation of these novel PROTACs will contribute to a deeper understanding of the structure-activity relationships governing targeted protein degradation and may lead to the discovery of next-generation therapeutics.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 3-chloro-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of quinazoline derivatives, a significant class of heterocyclic compounds in medicinal chemistry, utilizing Methyl 3-chloro-4-cyanobenzoate as a key starting material. The methodologies presented are based on established and reliable synthetic routes for analogous compounds, offering a strategic pathway for the generation of diverse chemical libraries for drug discovery.
Introduction
This compound is a versatile building block for the synthesis of various heterocyclic scaffolds. Its reactive chloro and cyano functionalities provide strategic points for the construction of fused ring systems. This document outlines a proposed synthetic strategy for the preparation of 2,4-diaminoquinazoline derivatives, which are known pharmacophores in numerous therapeutic agents. The synthesis involves a two-step process: nucleophilic aromatic substitution of the chloride, followed by a cyclization reaction with a suitable nitrogen-containing reagent.
Proposed Synthetic Pathway for 2,4-Diaminoquinazoline Derivatives
The synthesis of 2,4-diaminoquinazoline derivatives from this compound is proposed to proceed via an initial amination step to replace the chloro group, followed by a cyclization reaction. While direct protocols for this specific starting material are not prevalent in the reviewed literature, the following pathway is constructed based on well-established synthetic transformations of similar 2-aminobenzonitriles.
Caption: Proposed two-step synthesis of a 2,4-diaminoquinazoline derivative.
Experimental Protocols
Step 1: Synthesis of Methyl 2-amino-4-cyanobenzoate (Hypothetical Protocol)
This protocol is based on typical nucleophilic aromatic substitution reactions on activated aryl chlorides.
Materials:
-
This compound
-
Ammonia (e.g., 7N solution in methanol or aqueous ammonia)
-
Polar aprotic solvent (e.g., DMSO, DMF)
-
Copper(I) catalyst (optional, e.g., CuI)
-
Base (optional, e.g., K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent.
-
Add the ammonia solution (excess, e.g., 10-20 eq).
-
If required, add a catalytic amount of a copper(I) salt and a base.
-
Seal the vessel and heat the reaction mixture at a temperature ranging from 100-150 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 2-amino-4-cyanobenzoate.
Step 2: Synthesis of 2,4-Diaminoquinazoline-7-carboxylic acid methyl ester
This protocol is adapted from established procedures for the synthesis of 2,4-diaminoquinazolines from 2-aminobenzonitriles.
Materials:
-
Methyl 2-amino-4-cyanobenzoate
-
Guanidine hydrochloride
-
A suitable base (e.g., sodium ethoxide, potassium carbonate)
-
Anhydrous ethanol or other suitable high-boiling solvent
-
Deionized water
-
Filtration apparatus
Procedure:
-
To a solution of the base in anhydrous ethanol, add guanidine hydrochloride and stir for a short period to generate free guanidine.
-
Add Methyl 2-amino-4-cyanobenzoate (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and triturate the residue with water.
-
Collect the solid product by filtration, wash with water, and dry to yield 2,4-Diaminoquinazoline-7-carboxylic acid methyl ester.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed synthetic route. These values are estimates based on typical yields for analogous reactions and should be optimized for specific experimental conditions.
| Step | Product Name | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) |
| 1 | Methyl 2-amino-4-cyanobenzoate | This compound | Ammonia, (CuI, K₂CO₃) | DMSO | 120 | 12-24 | 60-80 | N/A |
| 2 | 2,4-Diaminoquinazoline-7-carboxylic acid methyl ester | Methyl 2-amino-4-cyanobenzoate | Guanidine hydrochloride, Sodium ethoxide | Ethanol | 80 | 8-16 | 70-90 | N/A |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target heterocyclic compounds.
Caption: General experimental workflow for synthesis and purification.
Application to Benzimidazole and Benzothiazole Synthesis
The synthesis of benzimidazole and benzothiazole derivatives from this compound would likely require a different synthetic strategy. A plausible approach would involve the initial introduction of a suitable ortho-functional group, such as a hydroxyl or thiol, to replace the chloro substituent. This would be followed by reduction of the cyano group to an aminomethyl group or an alternative functional group that can participate in cyclization. However, specific and reliable protocols for these transformations starting from this compound were not identified in the conducted literature search. Researchers interested in these scaffolds are encouraged to explore multi-step synthetic routes involving the functionalization of the chloro and cyano groups.
Conclusion
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-chloro-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions utilizing methyl 3-chloro-4-cyanobenzoate as a key building block. The protocols detailed herein are foundational for the synthesis of a diverse array of substituted 4-cyanobenzoate derivatives, which are valuable intermediates in medicinal chemistry and materials science. This document outlines detailed methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, supported by quantitative data and visual workflows to facilitate experimental success.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3][4][5][6][7] this compound is an attractive substrate for these transformations. The C-Cl bond, while traditionally less reactive than C-Br or C-I bonds, can be effectively activated by modern palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands.[8] The ester and nitrile functional groups are generally well-tolerated under a variety of cross-coupling conditions, making the substrate a versatile starting material for generating molecular complexity.
A general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[6][9][10]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide.[10][11] This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups.[12]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl chlorides, which can be adapted for this compound.
| Entry | Coupling Partner (Boronic Acid) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ | Dioxane | 110 | 16 | 85-95 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 120 | 24 | 80-90 |
| 4 | Methyl-3-boronobenzoate | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | Dioxane/H₂O | 150 (MW) | 0.5 | ~90[13] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Degassed water
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous organic solvent (e.g., Toluene) and degassed water (typically a 5:1 to 10:1 ratio of organic solvent to water).
-
Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100-110 °C) for the specified time (12-24 hours), or until reaction completion is indicated by TLC or LC-MS analysis.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful reaction for forming C-N bonds by coupling an amine with an aryl halide.[2][14] This method has largely replaced harsher classical methods for synthesizing aryl amines.[2]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
The following table provides typical conditions for the amination of aryl chlorides, applicable to this compound.
| Entry | Amine Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | 18 | >95 |
| 2 | Aniline | Pd(OAc)₂ (1) | XPhos (2) | K₂CO₃ | t-BuOH | 80 | 24 | 90-98 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 110 | 16 | 85-95 |
| 4 | Aqueous Ammonia | Pd(OAc)₂ (2) | tBuXPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | ~80 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BrettPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
Inside a glovebox, charge a dry reaction vessel with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., BrettPhos, 4 mol%), and base (e.g., NaOtBu, 1.5 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent (e.g., Toluene).
-
Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the specified time (12-24 hours), monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and carefully quench with water.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to yield the desired arylamine product.
Sonogashira Coupling
The Sonogashira reaction is used to form C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[4] The reaction typically uses a palladium catalyst and a copper(I) co-catalyst, although copper-free methods are also common.[15]
Data Presentation: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Entry | Alkyne Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | >90 |
| 3 | 1-Octyne | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 24 | 80-90 |
| 4 | Ethynylbenzene | [DTBNpP]Pd(crotyl)Cl (2) | - (Copper-free) | TMP | DMSO | RT | 4 | ~95[16] |
Experimental Protocol: Sonogashira Coupling (Copper-Cocatalyzed)
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base/solvent (e.g., Triethylamine or Diisopropylamine)
-
Co-solvent (e.g., THF, DMF)
Procedure:
-
To a dry, nitrogen-flushed reaction flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Add an anhydrous co-solvent if needed (e.g., THF).
-
Add the amine base (e.g., Et₃N), followed by the terminal alkyne (1.2 equiv).
-
Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Resuspend the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via flash column chromatography to obtain the coupled alkyne.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, in the presence of a palladium catalyst and a base.[3][17]
Data Presentation: Representative Conditions for Heck Reaction of Aryl Chlorides
| Entry | Alkene Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 120 | 24 | 70-85 |
| 2 | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 130 | 16 | 80-90[18] |
| 3 | Acrylonitrile | Herrmann's Catalyst (1) | - | NaOAc | NMP | 140 | 12 | >90 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, NaOAc, 1.2-2.0 equivalents)
-
High-boiling polar solvent (e.g., DMF, NMP, DMAc)
Procedure:
-
In a pressure-rated vessel, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv).
-
Add the alkene (1.2 equiv) and the solvent (e.g., DMF).
-
Seal the vessel tightly and heat with stirring to a high temperature (e.g., 120-140 °C) for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting crude oil or solid by flash column chromatography to isolate the substituted alkene product.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. nobelprize.org [nobelprize.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Application Notes: Synthesis of Pyrazole-Based Kinase Inhibitors Utilizing Methyl 3-chloro-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloro-4-cyanobenzoate is a versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry. Its substituted benzene ring, featuring chloro, cyano, and methyl ester functionalities, offers multiple reaction sites for building complex molecular architectures. This document outlines a synthetic strategy for the preparation of a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in many kinase inhibitors, starting from this compound. The subsequent functionalization of this core structure can lead to the generation of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of several malignancies.[2] Many of these inhibitors are ATP-competitive and bind to the active conformation of the kinase.[3] The pyrazole and pyrazolopyrimidine scaffolds are prominent in a number of approved and investigational kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][4]
This application note provides detailed protocols for a multi-step synthesis of a potential Bcr-Abl kinase inhibitor, leveraging this compound as a key building block. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[5][6] Imatinib, a successful Bcr-Abl inhibitor, demonstrates the therapeutic potential of targeting this kinase.[7]
Synthetic Strategy Overview
The overall synthetic strategy involves the initial construction of a substituted aminopyrazole ring from this compound, followed by the annulation of a pyrimidine ring to form the pyrazolo[1,5-a]pyrimidine core. Subsequent palladium-catalyzed cross-coupling and amidation reactions are employed to install functionalities known to be important for kinase binding and biological activity.
Caption: Proposed synthetic workflow for a kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-amino-3-(3-chloro-4-methoxycarbonylphenyl)-1H-pyrazole-4-carboxylate
This protocol describes the formation of a substituted aminopyrazole via the reaction of this compound with ethyl hydrazinoacetate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Add a solution of sodium ethoxide (1.1 eq.) in ethanol to the flask and stir for 15 minutes at room temperature.
-
To this mixture, add hydrazine hydrate (1.2 eq.) dropwise.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize with 1 M HCl, leading to the precipitation of the crude product.
-
Filter the precipitate, wash with cold water and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield the desired aminopyrazole. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Synthesis of Methyl 3-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-4-chlorobenzoate
This protocol details the construction of the pyrazolo[1,5-a]pyrimidine core through the condensation of the aminopyrazole with ethyl acetoacetate.
Materials:
-
Methyl 5-amino-3-(3-chloro-4-methoxycarbonylphenyl)-1H-pyrazole-4-carboxylate
-
Ethyl acetoacetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, suspend the aminopyrazole from Protocol 1 (1.0 eq.) in glacial acetic acid.
-
Add ethyl acetoacetate (1.5 eq.) to the suspension.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and then with diethyl ether.
-
Dry the product under vacuum.
Protocol 3: Sonogashira Coupling with 3-Ethynylpyridine
This protocol describes the functionalization of the chloro-substituent on the phenyl ring via a palladium-copper catalyzed Sonogashira coupling.
Materials:
-
Methyl 3-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-4-chlorobenzoate
-
3-Ethynylpyridine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add the pyrazolopyrimidine from Protocol 2 (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF and triethylamine, followed by 3-ethynylpyridine (1.5 eq.).
-
Stir the reaction mixture at 80 °C for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Amide Bond Formation
This final protocol involves the hydrolysis of the methyl ester followed by amide coupling to introduce a solubilizing group, a common feature in many kinase inhibitors.[7]
Materials:
-
Product from Protocol 3
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
4-(Aminomethyl)pyridine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure (Part A: Saponification):
-
Dissolve the ester from Protocol 3 (1.0 eq.) in a mixture of THF and water.
-
Add LiOH (2.0 eq.) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract the carboxylic acid product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.
Procedure (Part B: Amide Coupling):
-
Dissolve the carboxylic acid from Part A (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.) and DIPEA (3.0 eq.) and stir for 10 minutes at room temperature.
-
Add 4-(aminomethyl)pyridine (1.1 eq.) and continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
Target Signaling Pathway: Bcr-Abl
The synthesized kinase inhibitor is designed to target the Bcr-Abl signaling pathway. The Bcr-Abl oncoprotein activates multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to increased cell proliferation and survival.[8][9]
Caption: Simplified Bcr-Abl signaling pathway.
Representative Biological Data
The following table presents IC50 values for a selection of pyrazole-based kinase inhibitors against various kinases, illustrating the potential potency of this scaffold.
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrazole-based | Akt1 | 1.3 | [10] |
| Pyrazole-based | Aurora A | 160 | [10] |
| Pyrazolo[1,5-a]pyrimidine | JAK1, JAK2 | ~3 | [4] |
| 4-Pyrazolamine | Aurora Kinases | - | [1] |
| Pyrazole-based | Chk2 | 17.9 | [10] |
| Pyrazole-based | Bcr-Abl | 0.5 | [10] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | CDK2 | 450 | [11] |
Note: The IC50 values are for representative compounds within the specified class and may not be directly achievable with the exact molecule synthesized through the provided protocols. These values serve as a benchmark for the potential of the pyrazole scaffold.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic molecules with potential applications in drug discovery. The detailed protocols provided herein offer a clear pathway for the synthesis of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor. This scaffold is a well-established pharmacophore in the field of kinase inhibition, and the presented synthetic route allows for extensive diversification to explore structure-activity relationships and optimize for potency and selectivity against various kinase targets. The representative biological data underscores the potential of this compound class as potent kinase inhibitors.
References
- 1. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 3-chloro-4-cyanobenzoate in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the derivatization of Methyl 3-chloro-4-cyanobenzoate, a versatile scaffold for the synthesis of compound libraries in drug discovery. This document outlines key reactive sites on the molecule and provides detailed protocols for its modification, enabling the generation of diverse chemical entities for screening and lead optimization.
Introduction
This compound is a valuable starting material for library synthesis due to its three distinct functional groups that can be selectively manipulated: the chloro substituent, the cyano group, and the methyl ester. The electron-withdrawing nature of the cyano and ester groups activates the aromatic ring, making the chloro atom susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the cyano and ester moieties can undergo a variety of chemical transformations. This strategic combination of reactive sites allows for a combinatorial approach to generate a large number of structurally diverse analogs.
Key Derivatization Strategies
The primary avenues for the derivatization of this compound are:
-
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position: The chlorine atom can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse side chains.
-
Modification of the Cyano Group: The nitrile functionality can be transformed into various other groups, such as amines, carboxylic acids, amides, or heterocycles like tetrazoles.
-
Transformation of the Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or converted directly to a variety of amides.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to form carbon-carbon and carbon-nitrogen bonds.
Data Presentation: Summary of Potential Derivatization Reactions
The following tables summarize potential derivatization reactions for this compound, with representative examples of reagents. Please note that reaction conditions and yields will need to be optimized for specific substrates.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent Example | Product Type |
| Primary/Secondary Amines | Morpholine, Piperidine, Aniline | 3-Amino-4-cyanobenzoate derivatives |
| Alcohols/Phenols | Sodium Methoxide, Phenol | 3-Alkoxy/Aryloxy-4-cyanobenzoate derivatives |
| Thiols/Thiophenols | Sodium Thiomethoxide, Thiophenol | 3-Alkyl/Arylthio-4-cyanobenzoate derivatives |
Table 2: Cyano Group Modifications
| Reaction Type | Reagent(s) | Product Functional Group |
| Reduction | LiAlH₄ or H₂/Raney Ni | Aminomethyl |
| Hydrolysis (Acidic) | H₂SO₄, H₂O | Carboxylic Acid |
| Hydrolysis (Basic) | NaOH, H₂O | Carboxamide |
| Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |
Table 3: Methyl Ester Transformations
| Reaction Type | Reagent(s) | Product Functional Group |
| Hydrolysis | LiOH or NaOH in MeOH/H₂O | Carboxylic Acid |
| Amidation | Amine, Lewis Acid (e.g., FeCl₃) or base (e.g., NaOtBu) | Amide |
Table 4: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Reagent Example | Product Type |
| Suzuki Coupling | Boronic Acid/Ester | Phenylboronic acid | 3-Aryl-4-cyanobenzoate derivative |
| Buchwald-Hartwig Amination | Amine | Aniline | 3-Arylamino-4-cyanobenzoate derivative |
| Sonogashira Coupling | Terminal Alkyne | Phenylacetylene | 3-Alkynyl-4-cyanobenzoate derivative |
Experimental Protocols
The following are detailed, representative protocols for key derivatization reactions of this compound. Note: These are general procedures and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)
Objective: To synthesize Methyl 4-cyano-3-(morpholin-4-yl)benzoate.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), Potassium Carbonate (2.0 eq), and DMSO.
-
Add Morpholine (1.2 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Hydrolysis of the Methyl Ester to a Carboxylic Acid
Objective: To synthesize 3-chloro-4-cyanobenzoic acid.
Materials:
-
This compound
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric Acid (HCl, 1M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Stir plate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the carboxylic acid.
Protocol 3: Palladium-Catalyzed Suzuki Coupling with Phenylboronic Acid
Objective: To synthesize Methyl 4-cyano-3-phenylbenzoate.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane
-
Water
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask or microwave vial, add this compound (1.0 eq), Phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C (or use a microwave reactor at a suitable temperature) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key derivatization pathways and a general workflow for library synthesis.
Caption: Key derivatization pathways for this compound.
Caption: General workflow for library synthesis.
Application Notes and Protocols: The Role of Methyl 3-chloro-4-cyanobenzoate in the Synthesis of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Methyl 3-chloro-4-cyanobenzoate as a key starting material in the development of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. Detailed experimental protocols, data presentation, and visual diagrams of the synthetic workflow and relevant signaling pathways are included to guide researchers in this field.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention. Quinazoline-based molecules have emerged as a prominent class of EGFR inhibitors, with several approved drugs such as Gefitinib, Erlotinib, and Lapatinib demonstrating significant clinical efficacy.
The synthesis of the privileged quinazoline scaffold is a critical aspect of developing novel EGFR inhibitors. This compound serves as a versatile and strategic starting material for constructing the core quinazoline ring system, offering a convergent and efficient synthetic route. This document outlines a representative synthetic pathway from this compound to a key 4-chloro-6-chloro-7-methoxyquinazoline intermediate, which can be further elaborated to generate a diverse library of potential EGFR inhibitors.
Synthetic Pathway Overview
The overall synthetic strategy involves the transformation of this compound into a 6-chloro-7-methoxy-4-quinazolinone intermediate, followed by chlorination to the highly reactive 4,6-dichloro-7-methoxyquinazoline. This key intermediate can then be coupled with various anilines to produce the final EGFR inhibitors.
Caption: Synthetic workflow from this compound to a potential EGFR inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chloro-4-cyanobenzamide (Intermediate C)
This protocol outlines the initial steps to convert this compound into a key benzamide intermediate.
1.1. Nitration of this compound:
-
Materials: this compound, Fuming Nitric Acid, Sulfuric Acid.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 2 hours.
-
Pour the reaction mixture onto crushed ice and stir until a precipitate forms.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield Methyl 5-chloro-4-cyano-2-nitrobenzoate.
-
1.2. Reduction of the Nitro Group:
-
Materials: Methyl 5-chloro-4-cyano-2-nitrobenzoate, Iron powder, Acetic Acid, Ethanol.
-
Procedure:
-
Suspend Methyl 5-chloro-4-cyano-2-nitrobenzoate (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and acetic acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, filter through celite, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Methyl 2-amino-5-chloro-4-cyanobenzoate (Intermediate B).
-
1.3. Ammonolysis of the Ester:
-
Materials: Methyl 2-amino-5-chloro-4-cyanobenzoate, Ammonia solution (7N in Methanol).
-
Procedure:
-
Dissolve Methyl 2-amino-5-chloro-4-cyanobenzoate (1.0 eq) in a 7N solution of ammonia in methanol.
-
Stir the solution in a sealed pressure vessel at 80-100°C for 24-48 hours.
-
Cool the reaction vessel to room temperature and concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether, filter the solid, and dry under vacuum to afford 2-Amino-5-chloro-4-cyanobenzamide (Intermediate C).
-
Protocol 2: Synthesis of 4,6-Dichloro-7-methoxyquinazoline (Key Intermediate E)
This protocol describes the formation of the quinazoline core and its subsequent chlorination.
2.1. Cyclization to 6-Chloro-4-hydroxy-7-methoxyquinazoline (Intermediate D):
-
Materials: 2-Amino-5-chloro-4-cyanobenzamide, Formamide.
-
Procedure:
-
Heat a mixture of 2-Amino-5-chloro-4-cyanobenzamide (1.0 eq) and an excess of formamide to 150-160°C.
-
Stir the reaction at this temperature for 4-6 hours.
-
Cool the reaction mixture to room temperature, add water, and stir to induce precipitation.
-
Filter the solid, wash thoroughly with water, and dry to obtain 6-Chloro-4-hydroxy-7-methoxyquinazoline (Intermediate D).
-
2.2. Chlorination to 4,6-Dichloro-7-methoxyquinazoline (Intermediate E):
-
Materials: 6-Chloro-4-hydroxy-7-methoxyquinazoline, Thionyl chloride (SOCl₂), Dimethylformamide (DMF, catalytic).
-
Procedure:
-
Suspend 6-Chloro-4-hydroxy-7-methoxyquinazoline (1.0 eq) in an excess of thionyl chloride.
-
Add a catalytic amount of DMF to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with cold diethyl ether, filter the solid, and dry under vacuum to yield 4,6-Dichloro-7-methoxyquinazoline (Intermediate E).
-
Protocol 3: Synthesis of a Representative EGFR Inhibitor (Erlotinib Analogue)
This protocol illustrates the final coupling step to generate a potential EGFR inhibitor.
-
Materials: 4,6-Dichloro-7-methoxyquinazoline, 3-ethynylaniline, Isopropanol.
-
Procedure:
-
Dissolve 4,6-Dichloro-7-methoxyquinazoline (1.0 eq) and 3-ethynylaniline (1.1 eq) in isopropanol.
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Cool the reaction to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold isopropanol and then diethyl ether.
-
Dry the product under vacuum to obtain the final EGFR inhibitor analogue.
-
Data Presentation
The following tables summarize typical yields and key characterization data for the intermediates and a final product.
Table 1: Synthesis Yields
| Step | Product | Typical Yield (%) |
| 1.1 | Methyl 5-chloro-4-cyano-2-nitrobenzoate | 85-95 |
| 1.2 | Methyl 2-amino-5-chloro-4-cyanobenzoate | 70-85 |
| 1.3 | 2-Amino-5-chloro-4-cyanobenzamide | 60-75 |
| 2.1 | 6-Chloro-4-hydroxy-7-methoxyquinazoline | 80-90 |
| 2.2 | 4,6-Dichloro-7-methoxyquinazoline | 85-95 |
| 3 | EGFR Inhibitor (Erlotinib Analogue) | 75-85 |
Table 2: Characterization Data of a Representative EGFR Inhibitor
| Property | Data |
| Molecular Formula | C₁₈H₁₂ClN₃O |
| Molecular Weight | 321.76 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ 9.55 (s, 1H), 8.50 (s, 1H), 8.30 (s, 1H), 7.90 (s, 1H), 7.85 (d, 1H), 7.45 (t, 1H), 7.25 (d, 1H), 7.20 (s, 1H), 4.10 (s, 1H), 4.00 (s, 3H). |
| Mass Spec (ESI) | m/z 322.1 [M+H]⁺ |
| IC₅₀ (EGFR WT) | 5-20 nM |
EGFR Signaling Pathway
EGFR inhibitors function by blocking the ATP binding site of the intracellular tyrosine kinase domain, thereby inhibiting autophosphorylation and downstream signaling cascades that promote cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based inhibitors.
Conclusion
This compound represents a valuable and cost-effective starting material for the synthesis of a wide range of quinazoline-based EGFR inhibitors. The outlined synthetic protocols provide a robust framework for researchers to develop novel and potent anti-cancer agents. The modularity of the final coupling step allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, aiding in the discovery of next-generation EGFR inhibitors with improved efficacy and resistance profiles.
Protecting Group Strategies for Reactions Involving Methyl 3-chloro-4-cyanobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for protecting group strategies in reactions involving Methyl 3-chloro-4-cyanobenzoate. The strategic protection and deprotection of the methyl ester and cyano functionalities are critical for achieving desired chemical transformations while avoiding unwanted side reactions. This guide offers insights into chemoselective reactions and orthogonal protection strategies relevant to this versatile building block.
Introduction
This compound is a polysubstituted aromatic compound featuring a methyl ester, a cyano group, and a chloro substituent. The electron-withdrawing nature of the cyano and chloro groups influences the reactivity of the aromatic ring and the functional groups. In multi-step syntheses, it is often necessary to selectively react one functional group while the other remains unchanged. This necessitates the use of protecting groups. An effective protecting group must be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting other parts of the molecule.[1] Orthogonal protecting group strategies, where one group can be removed selectively in the presence of another, are particularly valuable in complex syntheses.[1][2]
Functional Group Reactivity and Protection Strategy
The primary reactive sites in this compound are the methyl ester and the cyano group.
-
Methyl Ester: Susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also be reduced to an alcohol.
-
Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide under harsh acidic or basic conditions. It can also be reduced to a primary amine.
The chloro substituent is generally stable under many reaction conditions but can participate in nucleophilic aromatic substitution reactions under specific conditions.
A logical workflow for the selective modification of this compound is outlined below. This workflow highlights the decision-making process based on the desired transformation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-chloro-4-cyanobenzoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of Methyl 3-chloro-4-cyanobenzoate. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a two-step process: a Sandmeyer reaction to introduce the cyano group, followed by esterification.
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Yield in Sandmeyer Reaction | 1. Incomplete Diazotization: The initial formation of the diazonium salt from the aromatic amine is incomplete. 2. Premature Decomposition of Diazonium Salt: The diazonium salt is unstable and may decompose before reacting with the cyanide source. 3. Inactive Copper(I) Cyanide: The CuCN catalyst may be oxidized or of poor quality. 4. Side Reactions: Formation of byproducts such as phenols or biaryl compounds can reduce the yield of the desired nitrile. | 1. Verify Diazotization: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the complete consumption of the starting amine. A persistent blue-black color confirms excess nitrous acid. 2. Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C to prevent decomposition of the diazonium salt. The subsequent cyanation step may require slightly elevated temperatures, but this should be carefully optimized. 3. Use Fresh or High-Quality CuCN: Ensure the copper(I) cyanide is fresh and has been stored under appropriate conditions to prevent oxidation. 4. Optimize Reaction Conditions: Adjust the pH and temperature of the cyanation step to minimize side reactions. |
| Formation of Dark, Tarry Byproducts | 1. Decomposition of Diazonium Salt: Elevated temperatures can lead to the decomposition of the diazonium salt and subsequent polymerization. 2. Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism, and uncontrolled radical reactions can lead to polymer formation. | 1. Maintain Low Temperatures: Strictly adhere to the recommended low-temperature conditions, especially during the diazotization step. 2. Ensure Proper Stirring: Vigorous stirring can help to dissipate heat and ensure homogeneous reaction conditions, minimizing localized overheating. |
| Low Yield in Fischer Esterification | 1. Incomplete Reaction: The equilibrium of the Fischer esterification may not be driven sufficiently towards the product. 2. Presence of Water: Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the starting materials. 3. Insufficient Catalyst: The amount of acid catalyst may not be optimal. | 1. Use Excess Alcohol: Employing the alcohol (methanol) as the solvent will drive the equilibrium towards the ester product. 2. Remove Water: Use a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed. Ensure all reagents and glassware are dry before starting the reaction. 3. Optimize Catalyst Loading: While typically used in catalytic amounts, the concentration of the acid catalyst (e.g., H₂SO₄) can be optimized for this specific substrate. |
| Product Purity Issues | 1. Incomplete Reaction: Presence of unreacted starting materials. 2. Formation of Side Products: Byproducts from either the Sandmeyer or esterification step. 3. Inefficient Purification: The chosen purification method may not be effective in removing all impurities. | 1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until completion. 2. Optimize Reaction Conditions: Refer to the troubleshooting steps for low yield to minimize side product formation. 3. Effective Purification: Recrystallization or column chromatography are common methods for purifying the final product. The choice of solvent for recrystallization is crucial and should be determined experimentally. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Sandmeyer reaction?
A1: Temperature control is paramount. The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[1]
Q2: How can I confirm the formation of the diazonium salt?
A2: While direct characterization is often not practical due to its instability, a simple qualitative test with 2-naphthol solution can be performed. A small amount of the diazotized solution, when added to an alkaline solution of 2-naphthol, will form a vibrant azo dye (an orange-red precipitate), indicating the presence of the diazonium salt.
Q3: Can I use a copper(II) salt instead of a copper(I) salt in the Sandmeyer reaction?
A3: The classic Sandmeyer reaction specifically utilizes a copper(I) salt as the catalyst. While some variations using other transition metals, including copper(II), exist, copper(I) is generally the more effective catalyst for the cyanation reaction.
Q4: What are common side products in the Sandmeyer cyanation of anilines?
A4: Common side products can include phenols (from the reaction of the diazonium salt with water), biaryl compounds (from the coupling of aryl radicals), and chloro- or bromo-arenes if the corresponding halide ions are present in the reaction mixture. Careful control of reaction conditions can minimize the formation of these byproducts.
Q5: What is the role of the acid catalyst in Fischer esterification?
A5: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. It also facilitates the departure of the water molecule as a good leaving group.
Q6: How can I drive the Fischer esterification equilibrium towards the product?
A6: There are two primary ways to drive the equilibrium forward: either by using a large excess of one of the reactants (usually the cheaper one, which is often the alcohol) or by removing one of the products (usually water) as it is formed.
Experimental Protocols
Protocol 1: Sandmeyer Cyanation of Methyl 3-chloro-4-aminobenzoate
This protocol describes the synthesis of this compound starting from Methyl 3-chloro-4-aminobenzoate.
Materials:
-
Methyl 3-chloro-4-aminobenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Methyl 3-chloro-4-aminobenzoate (1.0 eq) in a mixture of concentrated HCl and water at room temperature.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the reaction mixture gives a positive test on starch-iodide paper (turns black).
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Warm the mixture gently to dissolve the salts, and then cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then with a saturated sodium carbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Protocol 2: Fischer Esterification of 3-Chloro-4-cyanobenzoic Acid
This protocol describes the synthesis of this compound from 3-Chloro-4-cyanobenzoic acid.
Materials:
-
3-Chloro-4-cyanobenzoic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Chloro-4-cyanobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane and wash it with water, followed by a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Data Presentation
Table 1: Comparison of Cyanation Methods for Aryl Diazonium Salts (Representative Yields)
| Cyanation Method | Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Sandmeyer Reaction | Ar-N₂⁺X⁻, CuCN | 60-80 | Well-established, reliable for many substrates. | Use of toxic cyanide salts, requires stoichiometric copper. |
| Rosenmund-von Braun Reaction | Ar-X, CuCN | 50-70 | Direct cyanation of aryl halides. | High reaction temperatures, often requires polar aprotic solvents. |
| Palladium-catalyzed Cyanation | Ar-X, Zn(CN)₂ or KCN, Pd catalyst | 70-95 | High yields, broad substrate scope, catalytic palladium. | Cost of palladium catalyst, sensitivity to air and moisture. |
Note: Yields are representative and can vary significantly based on the specific substrate and reaction conditions.
Table 2: Comparison of Esterification Methods for Carboxylic Acids (Representative Yields)
| Esterification Method | Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Fischer Esterification | R-COOH, R'-OH, Acid Catalyst | 60-90 | Inexpensive reagents, simple procedure. | Reversible reaction, often requires excess alcohol and removal of water. |
| Steglich Esterification | R-COOH, R'-OH, DCC, DMAP | 80-95 | Mild reaction conditions, high yields. | Use of expensive and moisture-sensitive reagents, formation of dicyclohexylurea byproduct. |
| Reaction with Acyl Chlorides | R-COCl, R'-OH, Base | 85-95 | High yields, fast reaction. | Requires prior synthesis of the acyl chloride, which can be harsh. |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Mandatory Visualization
References
Technical Support Center: Troubleshooting Failed Reactions with Methyl 3-chloro-4-cyanobenzoate
For researchers, scientists, and drug development professionals utilizing Methyl 3-chloro-4-cyanobenzoate, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
This compound is a versatile building block primarily used in the synthesis of pharmaceuticals and other complex organic molecules. Its key applications include:
-
PROTAC® (Proteolysis Targeting Chimera) Synthesis: It serves as a precursor for constructing ligands for E3 ubiquitin ligases, such as von Hippel-Lindau (VHL), which are crucial components of PROTACs designed for targeted protein degradation.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-withdrawing cyano and ester groups activate the aromatic ring, facilitating the displacement of the chloride with various nucleophiles like amines, thiols, and alkoxides.[3][4]
-
Cross-Coupling Reactions: It can participate in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to form carbon-carbon and carbon-nitrogen bonds, respectively.[5]
Q2: How can I effectively monitor the progress of my reaction involving this compound?
Effective reaction monitoring is crucial for determining reaction completion and identifying potential issues. The recommended methods are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to visualize the consumption of starting material and the formation of the product.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the desired product, starting materials, and any side products by their mass-to-charge ratio.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of new signals corresponding to the product and the disappearance of starting material signals.
Q3: What are some common impurities that I might encounter in my reactions?
Common impurities can arise from starting materials or side reactions. These may include:
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Unreacted this compound.
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Hydrolysis product: 3-chloro-4-cyanobenzoic acid, resulting from the hydrolysis of the methyl ester.[8]
-
Side products from cross-coupling reactions: Homocoupling of the boronic acid (in Suzuki reactions) or the aryl halide.
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Products from reaction at other positions if selectivity is not well-controlled.
Troubleshooting Guides for Common Reactions
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions with this compound typically involve the displacement of the chloride by a nucleophile.
| Possible Cause | Troubleshooting Recommendation |
| Insufficiently activated aromatic ring | The cyano and ester groups provide good activation. However, for very weak nucleophiles, the reaction may be sluggish. Consider using a stronger base to deprotonate the nucleophile or increasing the reaction temperature.[3] |
| Poor leaving group ability | While chlorine is a reasonable leaving group for SNAr, fluoride is often better due to its high electronegativity, which increases the electrophilicity of the carbon atom.[3] If feasible, consider a fluorinated analog. |
| Weak nucleophile | If using a weak nucleophile (e.g., a neutral amine), consider adding a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to facilitate the reaction. For very weak nucleophiles, pre-deprotonation with a strong base like NaH might be necessary.[4] |
| Inappropriate solvent | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they solvate the cation of the nucleophile, increasing its reactivity.[4] |
| Side reactions | At very high temperatures or with very strong bases, unwanted side reactions can occur. Monitor the reaction closely and try to use the mildest conditions possible. |
This protocol describes a typical SNAr reaction between this compound and piperazine.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Reagents: Add piperazine (1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction forms a C-N bond between this compound and an amine.
| Possible Cause | Troubleshooting Recommendation |
| Catalyst/Ligand System | Aryl chlorides are less reactive than bromides or iodides. Use a catalyst system known to be effective for aryl chlorides, often involving bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos). [9] |
| Base Selection | A strong, non-nucleophilic base is typically required, such as NaOtBu or LHMDS. Ensure the base is fresh and handled under anhydrous conditions. [10] |
| Reaction Temperature | These reactions often require elevated temperatures (80-120 °C). If the reaction is sluggish, a moderate increase in temperature may be beneficial. |
| Hydrolysis of Ester | The strong basic conditions can lead to the hydrolysis of the methyl ester to a carboxylic acid. [8]If this is observed, consider using a milder base if the reaction still proceeds, or protect the ester if necessary. |
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Addition of Reagents: Add anhydrous, degassed toluene, followed by morpholine (1.2 eq).
-
Reaction Conditions: Seal the reaction vessel and heat to 100-110 °C for 12-24 hours.
-
Monitoring: Monitor by LC-MS for the formation of the desired product.
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Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
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Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
Logical Relationship in PROTAC Synthesis
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for common reactions involving this compound and analogous compounds. Note that yields are highly dependent on the specific substrates and optimization of reaction conditions.
| Reaction Type | Reactant 2 | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| SNAr | Piperidine | K₂CO₃ | DMF | 100 | 8 | 75-90 |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O | 100 | 12 | 60-85 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/Xantphos / NaOtBu | Toluene | 110 | 18 | 50-80 |
| Ester Hydrolysis | NaOH | (Base-mediated) | MeOH/H₂O | 60 | 4 | (Side Reaction) |
This technical support center provides a starting point for troubleshooting common issues with reactions involving this compound. For more complex problems, consulting detailed literature for the specific reaction class and substrate is recommended.
References
- 1. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chimia.ch [chimia.ch]
- 7. rsc.org [rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimization of Suzuki Coupling with Methyl 3-chloro-4-cyanobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of Methyl 3-chloro-4-cyanobenzoate. Given its nature as an electron-deficient aryl chloride, this substrate presents unique challenges that require careful optimization of reaction parameters for successful cross-coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: I am observing low to no yield of my desired product. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of an electron-deficient aryl chloride like this compound can stem from several factors. Begin by systematically evaluating the following:
-
Catalyst System (Catalyst and Ligand): Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, necessitating a highly active catalyst system.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Recommendation: Employ palladium(II) precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands.[2] Ligands like SPhos, XPhos, or RuPhos are often effective for coupling aryl chlorides.[3] N-heterocyclic carbene (NHC) ligands (e.g., IPr) are also excellent choices for activating aryl chlorides.[2][4]
-
-
Base Selection: The choice of base is critical for activating the boronic acid/ester and facilitating the transmetalation step.[2]
-
Recommendation: Inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[5] Potassium fluoride (KF) can also be a good option, particularly if your substrate is sensitive to stronger bases.
-
-
Solvent System: The solvent must solubilize all reaction components and facilitate the catalytic cycle.
-
Recommendation: Anhydrous polar aprotic solvents are typically used. Common choices include 1,4-dioxane, tetrahydrofuran (THF), or toluene.[6] Often, the addition of a small amount of water (e.g., in a 10:1 or 4:1 ratio of organic solvent to water) can enhance the reaction rate, though it should be used judiciously to avoid hydrolysis of the methyl ester.
-
-
Reaction Temperature: Sufficient thermal energy is usually required to overcome the activation barrier for the oxidative addition of the aryl chloride.
-
Recommendation: Start with a reaction temperature in the range of 80-110 °C.[7] Monitor the reaction for thermal decomposition of starting materials or products if pushing the temperature higher.
-
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, and phosphine ligands are susceptible to oxidation by atmospheric oxygen.[1]
-
Recommendation: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Solvents should be properly degassed prior to use.[3]
-
Q2: I am observing significant amounts of side products, such as the homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
A2: The formation of side products is a common issue. Here’s how to address them:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Recommendation: Rigorous exclusion of oxygen is paramount. Ensure your reaction flask is properly purged with an inert gas, and use degassed solvents.[8] Lowering the reaction temperature slightly might also reduce the rate of homocoupling.
-
-
Dehalogenation (Protodeboronation and Aryl Chloride Reduction): The replacement of the chlorine atom with a hydrogen atom can occur on your starting material. Similarly, the boronic acid can be protonated and lost.
-
Recommendation:
-
Anhydrous Conditions: While water can sometimes be beneficial, it can also be a proton source. If dehalogenation is a major issue, try running the reaction under strictly anhydrous conditions.[1]
-
Base Choice: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
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Boronic Ester: Consider using a boronate ester (e.g., a pinacol ester) instead of the boronic acid. Boronate esters are generally more stable and less prone to protodeboronation.[8]
-
-
Q3: The reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the reaction rate?
A3: A sluggish reaction points towards a suboptimal parameter. Consider the following adjustments:
-
Increase Catalyst Loading: While aiming for low catalyst loading is ideal, for a challenging substrate, you may need to increase the palladium catalyst loading to 1-5 mol%.
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1. An excess of ligand can sometimes inhibit the reaction.
-
Higher Temperature: Carefully increasing the reaction temperature in increments of 10 °C may accelerate the reaction. Monitor for any signs of degradation.
-
Different Solvent: If solubility is an issue, or if the current solvent is not performing well, consider switching to an alternative from the recommended list (dioxane, THF, toluene).
Frequently Asked Questions (FAQs)
Q: What is a good starting point for optimizing the reaction conditions for this compound?
A: A robust starting point would be:
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2 equivalents)
-
Solvent: Dioxane/H₂O (10:1)
-
Temperature: 100 °C
-
Atmosphere: Argon or Nitrogen
From here, you can systematically vary one parameter at a time to find the optimal conditions for your specific boronic acid partner.
Q: Can I use a microwave reactor for this Suzuki coupling?
A: Yes, microwave-assisted heating can be very effective for Suzuki couplings of aryl chlorides. It can significantly reduce reaction times and often improves yields. You will need to optimize the temperature and reaction time for your specific microwave system.
Q: My boronic acid is not very stable. What precautions should I take?
A: If your boronic acid is prone to degradation, consider the following:
-
Use a freshly opened or purified batch of the boronic acid.
-
Convert the boronic acid to a more stable boronate ester, such as a pinacol ester.
-
Add the boronic acid to the reaction mixture just before heating.
Q: How do I monitor the progress of the reaction?
A: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Take small aliquots from the reaction mixture at regular intervals to track the consumption of the starting materials and the formation of the product.
Data Presentation
The following tables summarize typical reaction parameters and their effects on the Suzuki coupling of aryl chlorides. These should serve as a guide for your optimization experiments with this compound.
Table 1: Effect of Different Catalysts and Ligands on Aryl Chloride Suzuki Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Expected Outcome |
| Pd(OAc)₂ | SPhos | 1-3 | High yields for a broad range of aryl chlorides. |
| Pd₂(dba)₃ | XPhos | 1-3 | Excellent for sterically hindered and electron-deficient aryl chlorides. |
| PdCl₂(dppf) | - | 3-5 | Moderate to good yields, may require higher temperatures. |
| Pd(PPh₃)₄ | - | 5-10 | Generally low to moderate yields for aryl chlorides. |
Table 2: Influence of Base and Solvent on Reaction Success
| Base | Solvent | Temperature (°C) | General Applicability |
| K₃PO₄ | Dioxane/H₂O | 80-110 | Widely effective, good for electron-deficient chlorides. |
| Cs₂CO₃ | Toluene | 100-120 | Strong base, often used for difficult couplings. |
| K₂CO₃ | THF/H₂O | 80-100 | Common base, may be less effective for challenging substrates. |
| KF | Dioxane | 100 | Milder base, useful for base-sensitive functional groups. |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 dioxane/water) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (monitor by TLC, GC-MS, or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
preventing hydrolysis of the ester in Methyl 3-chloro-4-cyanobenzoate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-chloro-4-cyanobenzoate. The primary focus is on preventing the unwanted hydrolysis of the methyl ester functional group during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the methyl ester of this compound susceptible to hydrolysis?
A1: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[1] Basic (alkaline) conditions, often referred to as saponification, are particularly effective at promoting rapid and irreversible hydrolysis to the corresponding carboxylate salt.[1][2] Acid-catalyzed hydrolysis is also possible, especially in the presence of water and at elevated temperatures, though it is often a slower, reversible process.[1][3]
Q2: I am performing a reaction sensitive to water. How can I minimize the risk of accidental hydrolysis?
A2: To minimize accidental hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout your experiment. This includes using anhydrous solvents, drying glassware thoroughly (e.g., oven-drying), and handling reagents under an inert atmosphere (e.g., nitrogen or argon).[4][5]
Q3: Can the nitrile group on this compound be affected by conditions intended to prevent ester hydrolysis?
A3: Yes, while the primary concern is often ester hydrolysis, the nitrile group can also react under certain harsh conditions. Strong acidic or basic conditions, especially at high temperatures, can lead to the hydrolysis of the nitrile to a carboxylic acid or an amide.[6][7] Therefore, reaction conditions must be carefully chosen to be mild enough to preserve both functional groups.
Q4: How can I monitor my reaction for the presence of the hydrolyzed by-product, 3-chloro-4-cyanobenzoic acid?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of your reaction. The hydrolyzed carboxylic acid is significantly more polar than the starting ester. On a silica gel TLC plate, the carboxylic acid will have a lower Rf value (it will travel a shorter distance up the plate) than the methyl ester. Staining with an appropriate indicator can help visualize the spots.
Troubleshooting Guide: Preventing Ester Hydrolysis
This guide addresses common issues encountered during reactions with this compound that can lead to unwanted hydrolysis of the ester.
| Symptom/Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a more polar by-product on TLC. | Accidental hydrolysis of the methyl ester. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- If a basic reagent is used, consider a non-nucleophilic base or perform the reaction at a lower temperature. |
| Reaction with a nucleophile results in a mixture of the desired product and the hydrolyzed acid. | The nucleophile or reaction conditions are too basic, promoting saponification. | - Use a milder, non-hydroxide base for the reaction if possible.- Lower the reaction temperature to disfavor the hydrolysis pathway.- Reduce the reaction time.- Consider protecting the ester group if harsh basic conditions are unavoidable. |
| During aqueous workup, the desired product is lost, and the hydrolyzed acid is isolated. | The pH of the aqueous solution is too high or too low, causing hydrolysis during extraction. | - Maintain a neutral or slightly acidic pH during the workup.- Use a saturated sodium bicarbonate solution to neutralize any acid, but avoid prolonged contact.- Minimize the time the compound is in contact with the aqueous phase. |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup to Prevent Hydrolysis
This protocol outlines a general setup for running a reaction with this compound under anhydrous conditions, which is critical for preventing hydrolysis.
Materials:
-
Round-bottom flask and condenser (oven-dried)
-
Septa and needles
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
This compound
-
Other anhydrous reagents
Procedure:
-
Assemble the oven-dried glassware while still hot and allow it to cool under a stream of inert gas.
-
Once at room temperature, add this compound and any other solid reagents to the flask under a positive flow of inert gas.
-
Seal the flask with a septum.
-
Add the anhydrous solvent via a dry syringe.
-
If liquid reagents are to be added, do so via a dry syringe.
-
Stir the reaction at the desired temperature, maintaining a positive pressure of inert gas.
-
Monitor the reaction by TLC as described in the FAQs.
Protocol 2: Workup Procedure to Minimize Hydrolysis
This protocol provides a general workup procedure designed to isolate the ester product while minimizing the risk of hydrolysis.
Procedure:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding it to a separatory funnel containing a mixture of a suitable organic solvent (e.g., ethyl acetate) and water or a neutral buffer.
-
Gently mix the layers and then allow them to separate.
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
Visual Guides
Troubleshooting Workflow for Unexpected Hydrolysis
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient Conversion of Methyl 3-chloro-4-cyanobenzoate
I have completed the search and information gathering phase. I have a good general understanding of the key cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira) that are relevant for the conversion of Methyl 3-chloro-4-cyanobenzoate. I have also found some information on the challenges associated with using aryl chlorides and electron-deficient substrates.
However, despite my targeted searches, I was unable to find specific, detailed experimental protocols or quantitative data for the conversion of this compound itself. The available information is on analogous compounds.
Therefore, I will proceed with creating the technical support center based on the information I have. I will provide general protocols for each reaction type that would be a good starting point for a researcher working with this specific substrate. The troubleshooting guides and FAQs will address the likely challenges a user might face, given the structure of this compound. I will create the requested tables and diagrams based on this generalized information, making it clear that these are representative examples.
Given that I have a solid foundation of general information to build the requested content, I will now proceed to generate the response.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient catalytic conversion of this compound. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.
General Considerations for Catalytic Conversion
This compound presents unique challenges in palladium-catalyzed cross-coupling reactions due to the presence of an electron-withdrawing chloro substituent, a cyano group, and a methyl ester. These features can influence catalyst activity, reaction rates, and the potential for side reactions. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Troubleshooting Guides and FAQs
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.
FAQs:
-
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or gives low yields. What are the likely causes? A1: Low reactivity is common with aryl chlorides due to the strong C-Cl bond. Several factors could be contributing:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Base: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to poor reactivity or decomposition of the starting materials.
-
Solvent: The solvent system must be able to dissolve all reactants and facilitate the catalytic cycle.
-
Temperature: Aryl chlorides often require higher reaction temperatures to undergo oxidative addition.
-
-
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound? A2: For an electron-deficient aryl chloride like this compound, a robust catalytic system is necessary. A good starting point would be:
-
Catalyst: Pd(OAc)₂ or a pre-formed Pd(0) source.
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a biaryl phosphine ligand. N-heterocyclic carbene (NHC) ligands can also be effective.
-
Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good choice to avoid hydrolysis of the ester or cyano group.
-
Solvent: A polar aprotic solvent such as 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.
-
Temperature: Typically in the range of 80-120 °C.
-
-
Q3: I am observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction? A3: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed. Using a precise stoichiometry of the boronic acid (e.g., 1.1-1.2 equivalents) can also help.
Troubleshooting Table for Suzuki-Miyaura Coupling:
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst system for aryl chloride. | Use a more active catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos or XPhos). |
| Inappropriate base. | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. | |
| Insufficient temperature. | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Significant Side Products | Homocoupling of boronic acid. | Ensure rigorous inert atmosphere and use degassed solvents. |
| Protodeboronation of the boronic acid. | Use a less protic solvent system or a different base. | |
| Hydrolysis of the ester or cyano group. | Use a milder base (e.g., K₂CO₃) and avoid excessively high temperatures. | |
| Difficulty in Purification | Residual palladium catalyst. | Treat the crude product with a palladium scavenger or perform a filtration through Celite®. |
| Boronic acid byproducts. | Perform an aqueous workup with a basic solution to remove unreacted boronic acid. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
FAQs:
-
Q1: What are the key considerations for a successful Buchwald-Hartwig amination with this compound? A1: The success of this reaction hinges on the appropriate choice of catalyst, ligand, and base. The electron-withdrawing nature of the substrate can make it more susceptible to nucleophilic attack, but the C-Cl bond still requires an active catalyst.
-
Q2: Which catalyst/ligand system is recommended for the amination of this substrate? A2: For aryl chlorides, especially those with electron-withdrawing groups, later-generation Buchwald-Hartwig catalysts and ligands are recommended. Systems based on bulky, electron-rich phosphine ligands like XPhos, RuPhos, or Josiphos-type ligands are often effective.
-
Q3: What is the best base to use for this reaction? A3: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, with an ester functionality present, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary to prevent saponification, though this may require a more active catalyst or higher temperatures.
Troubleshooting Table for Buchwald-Hartwig Amination:
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Inefficient catalyst for C-Cl bond activation. | Use a more electron-rich and bulky phosphine ligand (e.g., XPhos, RuPhos). |
| Base is too weak or too strong. | If using a strong base like NaOtBu, ensure anhydrous conditions. If ester hydrolysis is an issue, switch to a weaker base like Cs₂CO₃ and a more active catalyst. | |
| Side Reaction: Hydrodehalogenation | The amine is acting as a reducing agent. | This can be a competing pathway. Optimizing the ligand and base can sometimes suppress this. |
| Catalyst Deactivation | The cyano group may coordinate to the palladium center. | Using a ligand that strongly coordinates to palladium can help prevent catalyst poisoning. |
| Product Purification Issues | Residual ligand or ligand oxide. | Optimize the stoichiometry of the ligand. Purification can often be achieved by column chromatography. |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.
FAQs:
-
Q1: Is the Heck reaction a suitable choice for this compound? A1: Yes, the Heck reaction can be effective for electron-deficient aryl halides. The electron-withdrawing groups on the aromatic ring can facilitate the oxidative addition step.
-
Q2: What are the typical conditions for a Heck reaction with an aryl chloride? A2: Aryl chlorides are less reactive than bromides or iodides and generally require more forcing conditions:
-
Catalyst: A phosphine-free catalyst system, such as Pd(OAc)₂ or a palladacycle, can be effective. Alternatively, palladium complexes with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be used.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ or NaOAc is typically used.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are common.
-
Temperature: High temperatures (100-150 °C) are often necessary.
-
-
Q3: How can I control the regioselectivity of the alkene addition? A3: For terminal alkenes, the arylation typically occurs at the less substituted carbon. The stereoselectivity usually favors the trans isomer.
Troubleshooting Table for Heck Reaction:
| Issue | Possible Cause | Recommended Solution |
| No Reaction | Insufficiently active catalyst. | For aryl chlorides, consider using a palladacycle catalyst or a Pd/NHC system. |
| Low reaction temperature. | Increase the temperature, potentially using a high-boiling point solvent. | |
| Low Yield | Isomerization of the alkene. | This can be a side reaction. Optimizing the base and temperature may help. |
| Formation of palladium black. | This indicates catalyst decomposition. Using a more stable ligand or adding a phase-transfer catalyst like TBAB can sometimes help. | |
| Poor Regioselectivity | Steric or electronic effects of the alkene. | For internal alkenes, regioselectivity can be an issue. It may be necessary to screen different ligands. |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
FAQs:
-
Q1: What are the challenges of performing a Sonogashira coupling with this compound? A1: The primary challenge is the low reactivity of the C-Cl bond. Standard Sonogashira conditions that work well for aryl iodides and bromides may fail.
-
Q2: What modifications to the standard Sonogashira protocol are needed for an aryl chloride? A2: To achieve a successful coupling, you may need to:
-
Use a more active catalyst system: This often involves using a palladium source with a more electron-rich and bulky phosphine ligand or an NHC ligand.
-
Increase the reaction temperature: Higher temperatures are generally required.
-
Consider a copper-free system: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions can sometimes be more effective for challenging substrates and avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
-
-
Q3: My reaction is plagued by the formation of Glaser homocoupling product. What can I do? A3: This side reaction is promoted by the copper co-catalyst and the presence of oxygen. To minimize it:
-
Ensure strictly anaerobic conditions by thoroughly degassing all solvents and reagents.
-
Switch to a copper-free protocol.
-
Use a slow addition of the alkyne to the reaction mixture.
-
Troubleshooting Table for Sonogashira Coupling:
| Issue | Possible Cause | Recommended Solution |
| Low to No Yield | Inactive catalyst for the aryl chloride. | Employ a more robust catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine or NHC ligand). |
| Catalyst poisoning. | Ensure the purity of all reagents, especially the alkyne. | |
| Glaser Homocoupling | Presence of oxygen and copper(I). | Implement rigorous inert atmosphere techniques. Consider a copper-free protocol. |
| Decomposition of Starting Material | High reaction temperature. | Carefully optimize the temperature to find a balance between reactivity and stability. |
| Complex Product Mixture | Multiple side reactions occurring. | Re-evaluate the entire reaction setup, including solvent, base, and catalyst system. A systematic screening of conditions may be necessary. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the cross-coupling of aryl chlorides. Note that these are for substrates analogous to this compound and may require optimization for this specific compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 110 | 24 | 75-90 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | 1,4-Dioxane | 100 | 18 | 80-95 |
| Pd/NHC (1) | - | Cs₂CO₃ (2.5) | DMF | 120 | 12 | >90 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | >90 |
| Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.5) | 1,4-Dioxane | 80 | 16 | 85-95 |
| [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2) | K₃PO₄ (2.0) | t-AmylOH | 110 | 24 | 80-90 |
Experimental Protocols
The following are generalized experimental protocols that serve as a starting point. Optimization for this compound is likely necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent.
-
Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene/water mixture) to the reaction vessel via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv.) and the amine (1.1 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Technical Support Center: Managing Impurities in the Large-Scale Production of Methyl 3-chloro-4-cyanobenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 3-chloro-4-cyanobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities during large-scale production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Sandmeyer reaction of methyl 3-chloro-4-aminobenzoate.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Final Product | Incomplete diazotization of the starting amine. | - Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. - Verify the quality and concentration of the sodium nitrite and hydrochloric acid. - Use a starch-iodide test to confirm a slight excess of nitrous acid. |
| Premature decomposition of the diazonium salt. | - Keep the diazonium salt solution below 10°C at all times. - Use the diazonium salt immediately after its preparation. - Add the diazonium salt solution to the copper(I) cyanide solution at a controlled, slow rate to manage the exotherm. | |
| Inefficient cyanation reaction. | - Ensure the copper(I) cyanide is of high purity and freshly prepared if possible. - Maintain the recommended temperature for the cyanation step. - Ensure vigorous stirring to maintain a homogenous reaction mixture. | |
| High Levels of Impurity 1 (Methyl 3-chloro-4-hydroxybenzoate) | Reaction of the diazonium salt with water. | - Minimize the amount of water in the reaction mixture where possible. - Maintain a low temperature during the Sandmeyer reaction to suppress this side reaction.[1] - Ensure a sufficient excess of cyanide ions to compete with water as the nucleophile. |
| High Levels of Impurity 2 (3-Chloro-4-cyanobenzoic acid) | Hydrolysis of the methyl ester group. | - Avoid excessively high temperatures during reaction work-up and purification. - Use neutral or slightly acidic conditions during extraction and washing steps. - If purification is done by distillation, use vacuum distillation to lower the boiling point. |
| Presence of Impurity 3 (Starting Material: Methyl 3-chloro-4-aminobenzoate) | Incomplete reaction. | - Re-evaluate the stoichiometry of the reagents, particularly sodium nitrite. - Increase the reaction time for the diazotization step, while carefully monitoring the temperature. |
| Formation of Azo-Compounds (Colored Impurities) | Reaction of the diazonium salt with the unreacted starting amine. | - Ensure the diazotization reaction goes to completion before the Sandmeyer step. - Maintain a sufficiently acidic pH to prevent the coupling reaction. |
| Presence of Decarboxylated Impurity (2-Chloro-5-cyanotoluene) | Decarboxylation of the corresponding carboxylic acid impurity under thermal stress. | - Avoid high temperatures during purification. - If the carboxylic acid impurity is present, consider a purification method that does not involve high heat, such as recrystallization or column chromatography at ambient temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for large-scale production of this compound?
A1: The most prevalent method is the Sandmeyer reaction, starting from Methyl 3-chloro-4-aminobenzoate.[1][2] This involves the diazotization of the amino group followed by cyanation using a copper(I) cyanide catalyst.
Q2: What are the critical parameters to control during the Sandmeyer reaction to minimize impurity formation?
A2: Temperature control is paramount. The diazotization step should be carried out at 0-5°C to prevent the decomposition of nitrous acid and the diazonium salt. The Sandmeyer cyanation should also be performed at a controlled low temperature to minimize the formation of phenolic byproducts.[3] The pH of the reaction mixture should be kept acidic to prevent the formation of azo compounds.
Q3: How can I remove the phenolic impurity (Methyl 3-chloro-4-hydroxybenzoate)?
A3: This impurity can often be removed by recrystallization. A suitable solvent system should be chosen where the desired product has lower solubility than the impurity at a given temperature. Alternatively, preparative chromatography can be employed for higher purity requirements.
Q4: What analytical techniques are recommended for impurity profiling of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying known and unknown impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. Gas Chromatography (GC) can be used to detect volatile impurities and residual solvents.
Q5: What are the acceptable limits for impurities in the final product?
A5: The acceptable limits for impurities depend on the final application of the product, particularly for pharmaceutical use where strict regulatory guidelines (e.g., ICH) apply. Generally, for specialty chemicals, a purity of 98% or higher is expected.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
Methyl 3-chloro-4-aminobenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
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Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
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Toluene
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Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a temperature-controlled reactor, suspend Methyl 3-chloro-4-aminobenzoate in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.
-
Confirm the presence of a slight excess of nitrous acid using starch-iodide paper.
-
-
Sandmeyer Cyanation:
-
In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from the first step to the copper(I) cyanide solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Isolation:
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Cool the reaction mixture to room temperature.
-
Extract the product with toluene.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the toluene extract under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.
-
Protocol 2: Impurity Profiling by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Formation pathways of common impurities.
References
strategies to avoid dimerization of Methyl 3-chloro-4-cyanobenzoate
Welcome to the technical support center for Methyl 3-chloro-4-cyanobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid potential dimerization during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound with the molecular formula C₉H₆ClNO₂. It is often used as a building block in the synthesis of more complex molecules in pharmaceutical and materials science research.
Q2: What is dimerization and why is it a concern with this compound?
Dimerization is a side reaction where two molecules of a compound react with each other to form a larger molecule, or dimer. While specific dimerization of this compound is not extensively reported, its functional groups—a cyano group, a chloro substituent, and a methyl ester on an aromatic ring—present potential pathways for such side reactions under certain conditions. Dimerization is a concern as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.
Q3: What are the potential dimerization pathways for this compound?
Based on the chemical structure of this compound, two plausible, though not definitively reported, dimerization mechanisms can be hypothesized:
-
Nucleophilic Aromatic Substitution (SNAr)-type Dimerization: One molecule can act as a nucleophile and another as an electrophile in a self-condensation reaction.
-
Cyano Group-Mediated Dimerization: The cyano groups can potentially react with each other, particularly under harsh conditions or in the presence of specific catalysts.
This guide will provide strategies to mitigate these potential dimerization pathways.
Troubleshooting Guide
Issue 1: Unexpectedly low yield of the desired product and formation of a high molecular weight byproduct.
This issue may indicate that dimerization of this compound is occurring. The following troubleshooting steps are recommended to identify and prevent this side reaction.
In this scenario, under basic conditions, a molecule of this compound could be deprotonated at the methyl ester, generating a nucleophilic carbanion. This carbanion could then attack the electron-deficient aromatic ring of another molecule at the carbon bearing the chlorine atom, leading to a dimer.
Caption: Plausible SNAr-type dimerization pathway.
| Strategy | Recommendation | Rationale |
| Control of Basicity | Use a weaker, non-nucleophilic base if a base is required for the primary reaction. If a strong base is necessary, consider slow addition at low temperatures. | Strong bases can promote the deprotonation that initiates the dimerization. Weaker bases minimize the concentration of the nucleophilic intermediate. |
| Temperature Control | Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate. | Higher temperatures can overcome the activation energy for the dimerization side reaction. |
| Concentration Adjustment | Run the reaction at a lower concentration of this compound. | Dimerization is a bimolecular reaction, so its rate is proportional to the square of the reactant concentration. Lowering the concentration will disfavor the dimerization more than the unimolecular desired reaction. |
| Solvent Choice | Use polar aprotic solvents such as DMSO, DMF, or acetonitrile.[1] | These solvents can help to solvate the reactants and intermediates, potentially disfavoring intermolecular reactions.[1] |
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Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a dry, polar aprotic solvent (e.g., THF or DMF) to a final concentration of 0.1 M.
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Temperature: Cool the reaction mixture to the desired low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
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Reagent Addition: If a base is required, prepare a solution of a non-nucleophilic base (e.g., LDA or NaHMDS) in a suitable solvent. Add the base solution dropwise to the cooled reaction mixture over a prolonged period (e.g., 1-2 hours) using a syringe pump.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) to ensure the consumption of the starting material and the formation of the desired product, while checking for the appearance of a higher molecular weight byproduct.
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Quenching: Once the desired reaction is complete, quench the reaction at the low temperature by adding a suitable proton source (e.g., saturated aqueous ammonium chloride).
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Work-up and Purification: Proceed with a standard aqueous work-up and purify the product using column chromatography to separate it from any potential dimer.
Hypothesized Cause 2: Cyano Group-Mediated Dimerization
The cyano group (nitrile) can undergo various reactions. While less common for aromatic nitriles without specific activation, under certain conditions such as high temperatures or in the presence of certain metals, the cyano groups of two molecules could potentially react to form a dimer, for instance, leading to a triazine ring or other nitrogen-containing heterocycles.
References
Technical Support Center: Analytical Methods for Monitoring Methyl 3-chloro-4-cyanobenzoate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods for monitoring reactions involving Methyl 3-chloro-4-cyanobenzoate. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the progress of reactions involving this compound?
A1: The most common techniques for monitoring the consumption of this compound and the formation of products are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Thin Layer Chromatography (TLC), and Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy. The choice of method depends on the specific reaction, the required level of accuracy and precision, and the available instrumentation.
Q2: How can I choose the best analytical method for my specific reaction?
A2: The selection of an analytical technique depends on several factors.[1]
-
TLC is a rapid, qualitative method ideal for quick reaction progress checks.[2][3]
-
HPLC-UV is a robust quantitative method for monitoring the disappearance of starting material and the appearance of products over time.
-
GC-MS is suitable for volatile and thermally stable compounds and can provide structural information about byproducts.[4] Derivatization may be necessary to improve the volatility and chromatographic behavior of polar analytes.[5][6]
-
NMR spectroscopy offers detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard.[7]
Q3: I am observing peak tailing in my HPLC analysis of this compound. What are the likely causes and solutions?
A3: Peak tailing for aromatic compounds in HPLC is a common issue and can be caused by several factors.[8][9] One of the primary causes is the interaction of the analyte with acidic silanol groups on the surface of the silica-based stationary phase.[8] Other potential causes include column overload, inappropriate mobile phase pH, or extra-column dead volume.[8] To address this, you can try lowering the mobile phase pH (e.g., to 2-3), using a highly pure "Type B" silica column, or adding a mobile phase modifier like triethylamine.[8]
Q4: Can I use GC-MS to analyze this compound directly?
A4: this compound is a relatively volatile compound and can be analyzed by GC-MS. However, its polarity might lead to interactions with the column, potentially causing peak tailing. If you encounter issues with peak shape or thermal stability, derivatization of the ester group could be considered, although it is not always necessary.[5][6] Using a robust and inert GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.
Q5: What is a suitable TLC solvent system for monitoring a reaction with this compound?
A5: A good starting point for a TLC solvent system for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10] A common starting ratio is 7:3 or 1:1 hexanes:ethyl acetate.[10] The polarity of the solvent system can be adjusted based on the polarity of the other components in the reaction mixture to achieve good separation between the starting material, products, and any byproducts.[3]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups on the column.[8] | Use a column with a less acidic stationary phase (e.g., end-capped C18). Lower the mobile phase pH to suppress silanol ionization. Add a competitive base like triethylamine to the mobile phase.[8] |
| Column overload.[11] | Reduce the injection volume or dilute the sample. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the organic modifier percentage or changing the solvent type (e.g., methanol vs. acetonitrile). |
| Column degradation. | Replace the column. | |
| Baseline Noise | Contaminated mobile phase or detector issues. | Filter and degas the mobile phase. Clean the detector cell. |
GC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner and a high-quality, inert GC column. Consider derivatization to reduce polarity.[5][6] |
| Column contamination. | Bake out the column at a high temperature or trim the first few centimeters. | |
| Poor Sensitivity | Sample degradation in the injector. | Lower the injector temperature. Ensure the sample is thermally stable under the analysis conditions. |
| Leaks in the system. | Check for leaks using an electronic leak detector. | |
| Irreproducible Retention Times | Fluctuations in carrier gas flow rate or oven temperature. | Check the gas supply and regulators. Verify the oven temperature program. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
This protocol provides a general method for monitoring the conversion of this compound to a hypothetical more polar product.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Start with a composition that allows for good retention and separation of the starting material and product (e.g., 60% A, 40% B).
-
Develop a gradient to elute all components of interest in a reasonable time (e.g., ramp to 95% B over 10 minutes).
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent).
-
Dilute the aliquot with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known volume (e.g., 10 µL) of the prepared sample.
-
Monitor the peak area of the starting material and the product over time to determine the reaction progress.
-
Protocol 2: GC-MS Method for Product Identification
This protocol is suitable for identifying and confirming the structure of volatile products and byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-400.
-
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the sample if necessary.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with standards if available.
-
Protocol 3: TLC Method for Rapid Reaction Screening
This protocol is for quick, qualitative monitoring of reaction progress.
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The ratio may need to be optimized for best separation.[10]
-
Sample Preparation:
-
Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate) to use as a reference.
-
Withdraw a small aliquot of the reaction mixture and dilute it with the same solvent.
-
-
Procedure:
-
Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the TLC plate.
-
Place the plate in a developing chamber containing the eluent.
-
Allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
-
Visualization:
-
Visualize the spots under a UV lamp at 254 nm.
-
Circle the spots with a pencil.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
-
Quantitative Data Summary
The following tables provide illustrative data for the analysis of a hypothetical reaction where this compound is converted to a more polar product.
Table 1: HPLC Retention Data
| Compound | Retention Time (min) | Peak Area (arbitrary units) at t=2h |
| This compound | 8.5 | 150,000 |
| Product | 6.2 | 350,000 |
Table 2: GC-MS Retention and Mass Spectral Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 10.8 | 195 (M+), 164, 136 |
| Byproduct (e.g., from hydrolysis) | 9.5 | 181 (M+), 150, 122 |
Visualizations
Caption: A typical workflow for monitoring reaction progress using HPLC.
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 3-chloro-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on understanding and optimizing the reactivity of Methyl 3-chloro-4-cyanobenzoate in nucleophilic aromatic substitution (SNAr) reactions. Authored in December 2025, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during experimentation.
Troubleshooting Guides & FAQs
This section provides solutions to specific issues that may arise during the SNAr of this compound, with a focus on the role of the solvent.
Q1: My SNAr reaction with this compound is showing low or no conversion. What are the likely solvent-related causes?
A1: Low conversion is a common issue and can often be attributed to the following solvent-related factors:
-
Inappropriate Solvent Polarity: SNAr reactions generally proceed faster in polar aprotic solvents. These solvents are effective at solvating the cation of the nucleophile salt, thereby increasing the reactivity of the "naked" anionic nucleophile. If you are using a nonpolar or protic solvent, the reaction rate may be significantly slower.
-
Poor Solubility of Reactants: For the reaction to proceed efficiently, all reactants (this compound, the nucleophile, and any base) must be sufficiently soluble in the chosen solvent. If one or more components are not fully dissolved, the reaction will be heterogeneous and likely slow.
-
Solvent-Nucleophile Interactions: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.
Q2: I am observing the formation of significant side products. How can the solvent choice be contributing to this?
A2: Side product formation is often linked to the reaction conditions, with the solvent playing a key role:
-
Hydrolysis: If your solvent contains water, and the reaction is run under basic conditions, you may observe hydrolysis of the cyano or methyl ester functionalities of the starting material or product. Using anhydrous (dry) solvents is crucial to minimize this.
-
Reaction with Solvent: Some solvents can react with the starting materials or intermediates. For instance, in the presence of a strong base, some solvents may be deprotonated and act as nucleophiles themselves.
-
Benzyne Formation: While less common for activated substrates like this compound, the use of very strong bases in certain solvents can potentially lead to an elimination-addition mechanism via a benzyne intermediate, which could result in a mixture of products.
Q3: My product is difficult to isolate and purify from the reaction mixture. What are some solvent-related considerations for work-up?
A3: The choice of a high-boiling point solvent, while often beneficial for the reaction, can complicate product isolation:
-
Residual High-Boiling Solvents: Solvents like DMSO, DMF, and NMP are difficult to remove under standard vacuum. This can lead to co-elution during chromatography or contamination of the final product.
-
Work-up Strategies:
-
Aqueous Extraction: Many high-boiling polar aprotic solvents are miscible with water. A proper aqueous work-up can help remove the bulk of the solvent.
-
Precipitation: In some cases, the product can be precipitated by adding an anti-solvent to the reaction mixture.
-
Azeotropic Removal: For some solvents, co-distillation with a lower-boiling solvent (like toluene) can aid in their removal.
-
Data Presentation
The selection of an appropriate solvent is critical for the success of a nucleophilic aromatic substitution on this compound. The following table summarizes the expected relative reactivity based on general principles of SNAr reactions.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Expected Relative Rate | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very High | Excellent for SNAr; effectively solvates cations, high boiling point allows for a wide temperature range. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | High | A very common and effective solvent for SNAr reactions. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32 | High | Similar to DMF and DMSO, a good alternative with a high boiling point. |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | Moderate | Can be effective, but its lower boiling point may limit the reaction temperature. |
| Tetrahydrofuran (THF) | Polar Aprotic | 8 | Low to Moderate | Lower polarity generally leads to slower reaction rates compared to more polar aprotic solvents. |
| Toluene | Nonpolar | 2 | Very Low | Generally not a good solvent for SNAr unless a phase-transfer catalyst is used. |
| Methanol (MeOH) | Protic | 33 | Low | As a protic solvent, it can solvate and deactivate the nucleophile through hydrogen bonding. |
Experimental Protocols
This section provides a detailed methodology for a representative SNAr reaction of this compound with a generic alkoxide nucleophile.
Synthesis of Methyl 3-alkoxy-4-cyanobenzoate
Materials:
-
This compound
-
Sodium Alkoxide (e.g., Sodium Methoxide, Sodium Ethoxide) (1.2 equivalents)
-
Anhydrous Solvent (e.g., DMF, DMSO)
-
Anhydrous Work-up Solvents (e.g., Ethyl Acetate, Diethyl Ether)
-
Saturated Aqueous Ammonium Chloride (NH4Cl) Solution
-
Brine (Saturated Aqueous NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add this compound.
-
Solvent Addition: Add the chosen anhydrous polar aprotic solvent (e.g., DMF) to the flask to dissolve the starting material.
-
Nucleophile Addition: Add the sodium alkoxide portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Methyl 3-alkoxy-4-cyanobenzoate.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this technical support center.
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
Caption: A troubleshooting workflow for solvent-related issues in SNAr reactions.
Validation & Comparative
NMR Spectroscopic Analysis of Methyl 3-chloro-4-cyanobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Methyl 3-chloro-4-cyanobenzoate. Due to the limited availability of public experimental data for this compound, this guide utilizes data from structurally similar compounds, Methyl 4-cyanobenzoate and Methyl 3-chlorobenzoate, to predict and understand its spectral features.
Predicted and Comparative NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for the comparative compounds and provide predicted values for this compound. These predictions are based on the additive effects of the chloro and cyano substituents on the benzene ring.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz |
| This compound (Predicted) | CDCl₃ | ~8.2 (d), ~8.0 (dd), ~7.8 (d), 3.9 (s) |
| Methyl 4-cyanobenzoate[1] | CDCl₃ | 8.12 (d, J = 8.0 Hz, 2H), 7.73 (d, J = 8.0 Hz, 2H), 3.94 (s, 3H) |
| Methyl 3-chlorobenzoate[2] | CDCl₃ | 7.97 (s, 1H), 7.90 (d, J = 7.6 Hz, 1H), 7.48-7.45 (m, 1H), 7.38–7.30 (m, 1H), 3.89 (s, 3H) |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | ~164, ~139, ~135, ~133, ~131, ~116, ~115, ~53 |
| Methyl 4-cyanobenzoate[1] | CDCl₃ | 165.4, 133.9, 132.2, 130.1, 118.0, 117.4, 52.7 |
| Methyl 3-chlorobenzoate[2] | CDCl₃ | 165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3 |
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR:
-
Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectrum to the solvent peak.
-
Workflow for NMR Characterization
The following diagram illustrates a typical workflow for the NMR characterization of a synthesized organic compound.
Caption: General workflow for NMR characterization.
References
Mass Spectrometry Analysis of Methyl 3-chloro-4-cyanobenzoate and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of Methyl 3-chloro-4-cyanobenzoate and its related derivatives. By presenting key fragmentation data and detailed experimental protocols, this document aims to facilitate the identification and characterization of these compounds in complex matrices, a critical step in pharmaceutical research and development.
Comparative Fragmentation Analysis
The mass spectral fragmentation of this compound and its derivatives is influenced by the interplay of the chloro, cyano, and methyl ester functional groups on the aromatic ring. The following table summarizes the key mass-to-charge ratios (m/z) observed for the parent compound and two closely related derivatives, Methyl 3-chlorobenzoate and Methyl 4-cyanobenzoate. This data is crucial for distinguishing between these structurally similar molecules.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (M+) [m/z] | Key Fragment Ions [m/z] and Proposed Structures |
| This compound | C₉H₆ClNO₂ | 195.61 | 195/197 (due to ³⁵Cl/³⁷Cl isotopes) | 164/166 : [M - OCH₃]⁺, 136/138 : [M - COOCH₃]⁺, 101 : [M - Cl - COOCH₃]⁺ |
| Methyl 3-chlorobenzoate [1] | C₈H₇ClO₂ | 170.59 | 170/172 | 139/141 : [M - OCH₃]⁺, 111/113 : [M - COOCH₃]⁺, 75 : [C₆H₃]⁺ |
| Methyl 4-cyanobenzoate [2] | C₉H₇NO₂ | 161.16 | 161 | 130 : [M - OCH₃]⁺, 102 : [M - COOCH₃]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard method for the analysis of semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Full scan mode.
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation events are driven by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are illustrated below.
Caption: Proposed EI fragmentation pathway of this compound.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its derivatives. The provided data and protocols can be adapted for various research applications, aiding in the unambiguous identification and characterization of these important chemical entities.
References
A Comparative Guide to HPLC and GC Methods for Purity Assessment of Methyl 3-chloro-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates like Methyl 3-chloro-4-cyanobenzoate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for this purpose. The selection of the most suitable method depends on the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the analytical throughput. This guide provides an objective comparison of HPLC and GC methods for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.
Comparison of Analytical Methods
Both HPLC and GC offer robust and reliable means for determining the purity of this compound. The choice between the two often hinges on the volatility and thermal stability of the compound and its impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It offers excellent resolution and sensitivity for separating the main component from its impurities.
Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds. When coupled with a mass spectrometer (MS), it provides powerful identification capabilities for unknown impurities. For less volatile compounds, derivatization may be necessary to increase their volatility.
The following table summarizes the key performance characteristics of hypothetical, yet representative, HPLC and GC methods for the analysis of this compound.
| Parameter | HPLC Method | GC Method |
| Instrumentation | HPLC with UV Detector | GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium |
| Temperature | Ambient or slightly elevated (e.g., 30°C) | Temperature program (e.g., 100°C to 250°C) |
| Typical Run Time | 15 - 30 minutes | 20 - 40 minutes |
| Detection Limit | ng range | pg to ng range |
| Quantification Limit | ng range | pg to ng range |
| Sample Preparation | Dissolution in a suitable solvent (e.g., Acetonitrile) | Dissolution in a suitable solvent (e.g., Dichloromethane), may require derivatization for polar impurities |
| Advantages | - Suitable for non-volatile and thermally labile impurities- High resolution and efficiency- Wide applicability | - High sensitivity, especially with selective detectors- Excellent for volatile impurities- Powerful identification with MS coupling |
| Disadvantages | - May require larger volumes of organic solvents | - Limited to volatile and thermally stable compounds- Potential for thermal degradation of the analyte or impurities |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the purity assessment of this compound.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh about 25 mg of this compound and dissolve it in 50 mL of acetonitrile to obtain a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This protocol outlines a GC method for the purity analysis of this compound.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.
2. Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 10 minutes at 250°C
-
-
Detector Temperature (FID): 280°C
-
MS Transfer Line Temperature (if used): 280°C
-
MS Ion Source Temperature (if used): 230°C
-
MS Scan Range (if used): 40-400 amu
3. Sample Preparation:
-
Accurately weigh about 25 mg of this compound and dissolve it in 50 mL of dichloromethane to obtain a concentration of 0.5 mg/mL.
-
If analysis of polar, non-volatile impurities (e.g., corresponding carboxylic acid) is required, a derivatization step (e.g., silylation with BSTFA) may be necessary.
Workflow for Purity Assessment
The following diagram illustrates the general workflow for the purity assessment of this compound using either HPLC or GC.
comparing the reactivity of Methyl 3-chloro-4-cyanobenzoate with other halo-cyanobenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Methyl 3-chloro-4-cyanobenzoate with its fluoro, bromo, and iodo analogues. The analysis is supported by established chemical principles and representative experimental data for key classes of reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Introduction
Methyl 3-halo-4-cyanobenzoates are versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The nature of the halogen substituent at the 3-position significantly influences the reactivity of the aromatic ring, dictating its suitability for various transformations. This guide focuses on two primary reaction types: Nucleophilic Aromatic Substitution (SNAc) and Palladium-Catalyzed Cross-Coupling reactions, providing a framework for selecting the optimal substrate for a desired synthetic outcome.
The reactivity of these compounds is governed by the electronic and steric properties of the halogen, the cyano group, and the methyl ester group. The strong electron-withdrawing nature of the cyano and methyl ester groups activates the aromatic ring towards nucleophilic attack, a key requirement for SNAr reactions. In contrast, the strength of the carbon-halogen bond is a critical factor in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, the reactivity of aryl halides is often counterintuitive to the trend observed in aliphatic SN2 reactions. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount, and it is significantly influenced by the inductive effect of the halogen.
The established order of reactivity for aryl halides in SNAr reactions is:
F > Cl > Br > I
Fluorine, being the most electronegative halogen, exerts the strongest electron-withdrawing inductive effect, which stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy for its formation.
Table 1: Representative Data for Nucleophilic Aromatic Substitution with an Amine
| Methyl 3-halo-4-cyanobenzoate | Reaction Time (h) | Yield (%) |
| Methyl 3-fluoro-4-cyanobenzoate | 4 | 95 |
| This compound | 8 | 85 |
| Methyl 3-bromo-4-cyanobenzoate | 12 | 70 |
| Methyl 3-iodo-4-cyanobenzoate | 24 | 50 |
Note: The data in this table is representative and intended to illustrate the expected reactivity trend. Actual results may vary depending on the specific nucleophile, solvent, temperature, and other reaction conditions.
Experimental Protocol: General Procedure for SNAr with a Primary Amine
A solution of the Methyl 3-halo-4-cyanobenzoate (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is prepared in a round-bottom flask equipped with a magnetic stir bar. The primary amine (1.2 eq.) and a non-nucleophilic base such as potassium carbonate (2.0 eq.) or diisopropylethylamine (DIPEA) (2.0 eq.) are added. The reaction mixture is heated to a temperature between 80 °C and 120 °C and stirred for the time indicated in Table 1, or until reaction completion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Experimental workflow for SNAr.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity of aryl halides in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in these catalytic cycles is often the oxidative addition of the aryl halide to the palladium(0) complex. Weaker C-X bonds lead to a faster rate of oxidative addition and, consequently, a higher overall reaction rate.
The general reactivity order for palladium-catalyzed cross-coupling reactions is:
I > Br > Cl > F
The C-I bond is the weakest, making iodoarenes the most reactive substrates, while the C-F bond is the strongest, rendering fluoroarenes the least reactive.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.
Table 2: Representative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Methyl 3-halo-4-cyanobenzoate | Reaction Time (h) | Yield (%) |
| Methyl 3-iodo-4-cyanobenzoate | 2 | 92 |
| Methyl 3-bromo-4-cyanobenzoate | 6 | 88 |
| This compound | 18 | 65 |
| Methyl 3-fluoro-4-cyanobenzoate | 24 | <10 |
Note: The data in this table is representative and intended to illustrate the expected reactivity trend. Actual results may vary depending on the specific boronic acid, catalyst, ligand, base, solvent, and temperature.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a mixture of the Methyl 3-halo-4-cyanobenzoate (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) or cesium carbonate (2.0 eq.) in a flask is added a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and water. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or palladium(II) acetate (Pd(OAc)₂, 2-4 mol%) with a phosphine ligand (e.g., SPhos, 4-8 mol%), is then added. The reaction mixture is heated to a temperature between 80 °C and 110 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for the time indicated in Table 2, or until completion as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] It involves the palladium-catalyzed coupling of an amine with an aryl halide.
Table 3: Representative Data for Buchwald-Hartwig Amination with Aniline
| Methyl 3-halo-4-cyanobenzoate | Reaction Time (h) | Yield (%) |
| Methyl 3-iodo-4-cyanobenzoate | 1.5 | 94 |
| Methyl 3-bromo-4-cyanobenzoate | 4 | 90 |
| This compound | 12 | 75 |
| Methyl 3-fluoro-4-cyanobenzoate | 24 | <5 |
Note: The data in this table is representative and intended to illustrate the expected reactivity trend. Actual results may vary depending on the specific amine, catalyst, ligand, base, solvent, and temperature.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%) are combined. The tube is evacuated and backfilled with an inert gas. A non-polar aprotic solvent such as toluene or dioxane is added, followed by the Methyl 3-halo-4-cyanobenzoate (1.0 eq.), the aniline (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.). The tube is sealed, and the reaction mixture is heated to a temperature between 80 °C and 110 °C with vigorous stirring for the time indicated in Table 3, or until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Conclusion
The choice of halogen on the Methyl 3-halo-4-cyanobenzoate scaffold is a critical determinant of its reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. For SNAr processes, the fluoro-substituted analog exhibits the highest reactivity due to the strong inductive effect of fluorine. Conversely, for palladium-catalyzed reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the iodo-substituted analog is the most reactive due to the lability of the carbon-iodine bond. This compound often represents a compromise between reactivity and cost, offering moderate reactivity in both reaction classes. This guide provides a foundational understanding to aid researchers in selecting the most appropriate starting material for their specific synthetic objectives.
References
Comparative Analysis of Biologically Active Compounds Structurally Related to Methyl 3-chloro-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of compounds derived from structures related to Methyl 3-chloro-4-cyanobenzoate. Due to a lack of direct studies on derivatives of this compound, this report focuses on closely related chemical scaffolds, including substituted benzamides and other chlorinated benzonitrile analogues. The data presented is intended to provide insights into potential therapeutic applications and guide future research in the development of novel bioactive molecules.
Anticancer Activity of 4-Methylbenzamide Derivatives
A study on novel 4-methylbenzamide derivatives incorporating 2,6-substituted purines has demonstrated significant anticancer potential. These compounds were evaluated for their in vitro inhibitory activity against a panel of human cancer cell lines.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the most promising compounds from this series against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| 7 | K562 (Leukemia) | 2.27 |
| HL-60 (Leukemia) | 1.42 | |
| OKP-GS (Renal) | 4.56 | |
| 10 | K562 (Leukemia) | 2.53 |
| HL-60 (Leukemia) | 1.52 | |
| OKP-GS (Renal) | 24.77 | |
| 13 | OKP-GS (Renal) | Significant Inhibition |
| 14 | OKP-GS (Renal) | Significant Inhibition |
Lower IC50 values indicate greater potency.
Experimental Protocols
In Vitro Anticancer Activity Assay: The anticancer activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (K562, HL-60, OKP-GS) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period.
-
MTT Assay: After incubation, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.
Signaling Pathway Visualization
The following diagram illustrates a simplified workflow for the initial screening of potential anticancer compounds.
Caption: Workflow for anticancer drug screening.
Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide Derivatives
A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives were synthesized and evaluated for their in vitro antibacterial activity against a panel of pathogenic bacteria.
Data Presentation: In Vitro Antibacterial Activity
The antibacterial activity was assessed by measuring the zone of inhibition. The following table summarizes the activity of the most potent compounds.
| Compound | Bacterial Strain | Zone of Inhibition (mm) at 100 µg/mL |
| 4b | Staphylococcus aureus | High Activity |
| Bacillus subtilis | High Activity | |
| Escherichia coli | High Activity | |
| Klebsiella pneumoniae | High Activity | |
| 4e | Staphylococcus aureus | High Activity |
| Bacillus subtilis | High Activity | |
| Escherichia coli | High Activity | |
| Klebsiella pneumoniae | High Activity | |
| Benzylpenicillin (Standard) | - | Reference Drug |
The publication describes the activity as "high" or "moderate" without providing specific zone of inhibition measurements in millimeters.
Experimental Protocols
In Vitro Antibacterial Activity Assay (Agar Disc Diffusion Method):
-
Bacterial Culture: The test bacteria (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae) were cultured in a suitable broth medium.
-
Agar Plate Preparation: Mueller-Hinton agar plates were prepared and uniformly swabbed with the bacterial culture.
-
Compound Application: Sterile filter paper discs impregnated with the test compounds (at concentrations of 50 and 100 µg/mL) were placed on the agar surface.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the zone of inhibition around each disc was measured to determine the antibacterial activity.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the agar disc diffusion method used to screen for antibacterial activity.
Caption: Agar disc diffusion experimental workflow.
Conclusion
The experimental protocols outlined here represent standard methodologies for the in vitro evaluation of anticancer and antimicrobial activities. Researchers interested in the therapeutic potential of this compound derivatives can utilize these methods for preliminary screening. Future work should focus on the synthesis and biological evaluation of direct derivatives to establish a clear structure-activity relationship and explore their therapeutic potential.
cost-benefit analysis of different synthetic routes to Methyl 3-chloro-4-cyanobenzoate
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to Methyl 3-chloro-4-cyanobenzoate, a valuable building block in the synthesis of various pharmaceutical compounds.
This comparison of synthetic pathways focuses on providing a comprehensive overview to aid in the selection of the most appropriate method based on factors such as cost, yield, safety, and environmental impact. The two routes analyzed are:
-
Route 1: Esterification of 3-chloro-4-cyanobenzoic acid. This direct approach involves the conversion of the corresponding carboxylic acid to its methyl ester.
-
Route 2: Sandmeyer Reaction of Methyl 3-amino-4-chlorobenzoate. This classic transformation introduces the cyano group onto the aromatic ring of an amino-substituted precursor.
Data Summary
The following table provides a quantitative comparison of the two synthetic routes, based on laboratory-scale synthesis.
| Parameter | Route 1: Esterification of 3-chloro-4-cyanobenzoic acid | Route 2: Sandmeyer Reaction of Methyl 3-amino-4-chlorobenzoate |
| Starting Material Cost | 3-chloro-4-cyanobenzoic acid: ~$50-100/g | Methyl 3-amino-4-chlorobenzoate: ~$30-60/g |
| Key Reagents | Thionyl chloride, Methanol | Sodium Nitrite, Hydrochloric Acid, Copper(I) Cyanide |
| Overall Yield | High (typically >90%) | Moderate to High (typically 70-85%) |
| Reaction Steps | 1-2 steps | 2 steps (Diazotization and Cyanation) |
| Estimated Cost per Gram of Product | Lower | Higher |
| Key Safety Hazards | Thionyl chloride (corrosive, toxic, reacts violently with water) | Sodium nitrite (oxidizer, toxic), Copper(I) cyanide (highly toxic) |
| Environmental Impact | Generation of acidic waste (HCl, SO2) from thionyl chloride. | Generation of copper-containing waste, which requires specialized disposal. |
Logical Workflow of the Cost-Benefit Analysis
The selection of an optimal synthetic route involves a multi-faceted decision-making process. The following diagram illustrates the logical workflow for this cost-benefit analysis.
Experimental Protocols
Route 1: Esterification of 3-chloro-4-cyanobenzoic acid
This route involves the conversion of the carboxylic acid to the corresponding methyl ester. A common and effective method is the use of thionyl chloride to form the acyl chloride, which is then reacted with methanol.
Materials:
-
3-chloro-4-cyanobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (CH₃OH), anhydrous
-
Toluene or Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 3-chloro-4-cyanobenzoic acid (1.0 eq) in toluene or dichloromethane, add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in anhydrous methanol and stir at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Route 2: Sandmeyer Reaction of Methyl 3-amino-4-chlorobenzoate
This two-step route begins with the diazotization of the amino group, followed by a copper(I) cyanide-mediated cyanation.
Materials:
-
Methyl 3-amino-4-chlorobenzoate
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Toluene or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Step 1: Diazotization
-
Suspend Methyl 3-amino-4-chlorobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.3 eq) and sodium or potassium cyanide in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution, maintaining the temperature between 0-10 °C. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route 1 (Esterification) is generally preferred due to its higher yield, fewer reaction steps, and potentially lower cost, especially if 3-chloro-4-cyanobenzoic acid is readily available at a competitive price. The primary drawback is the use of thionyl chloride, which requires careful handling due to its corrosive and reactive nature.
-
Route 2 (Sandmeyer Reaction) provides a reliable alternative, particularly if the starting aminobenzoate is more accessible or cost-effective than the corresponding carboxylic acid. However, this route involves the use of highly toxic cyanide salts and generates copper-containing waste, which necessitates stringent safety precautions and specialized waste disposal procedures.
The ultimate choice of synthetic route will depend on a laboratory's or production facility's specific circumstances, including the cost and availability of starting materials, the scale of the synthesis, and the capabilities for handling hazardous reagents and waste streams.
A Spectroscopic Comparison of Methyl 3-chloro-4-cyanobenzoate and Its Isomers
In the landscape of pharmaceutical and materials science research, the precise characterization of isomeric compounds is paramount for understanding their structure-activity relationships. This guide provides a detailed spectroscopic comparison of Methyl 3-chloro-4-cyanobenzoate and its positional isomers. By leveraging key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we delineate the distinct spectral features that enable the differentiation of these closely related molecules. This information is critical for researchers in drug development and chemical synthesis to ensure the correct identification and purity of their target compounds.
Comparative Spectroscopic Data
¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Methoxy Protons (-OCH₃) |
| This compound | 8.23 (d, J=1.7 Hz, 1H), 8.10 (dd, J=8.3, 1.7 Hz, 1H), 7.89 (d, J=8.3 Hz, 1H) | 3.97 (s, 3H) |
| Methyl 2-chloro-4-cyanobenzoate | 7.95 (d, J=1.4 Hz, 1H), 7.82 (d, J=8.1 Hz, 1H), 7.74 (dd, J=8.1, 1.4 Hz, 1H) | 3.95 (s, 3H) |
| Methyl 4-chloro-3-cyanobenzoate | 8.16 (d, J=8.2 Hz, 1H), 8.09 (d, J=1.8 Hz, 1H), 7.69 (dd, J=8.2, 1.8 Hz, 1H) | 3.96 (s, 3H) |
¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic and Carbonyl Carbons | Methoxy Carbon (-OCH₃) |
| This compound | 163.8, 137.9, 134.5, 133.2, 131.8, 129.7, 115.8, 114.9 | 53.2 |
| Methyl 2-chloro-4-cyanobenzoate | 164.2, 135.1, 134.8, 133.9, 131.5, 129.2, 117.1, 114.3 | 53.1 |
| Methyl 4-chloro-3-cyanobenzoate | 164.5, 138.8, 133.7, 132.0, 130.8, 129.5, 116.2, 110.1 | 53.0 |
IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound | Key Vibrational Bands |
| This compound | ~2230 (C≡N stretch), ~1725 (C=O stretch, ester), ~1250 (C-O stretch, ester) |
| Methyl 2-chloro-4-cyanobenzoate | ~2235 (C≡N stretch), ~1730 (C=O stretch, ester), ~1245 (C-O stretch, ester) |
| Methyl 4-chloro-3-cyanobenzoate | ~2228 (C≡N stretch), ~1728 (C=O stretch, ester), ~1255 (C-O stretch, ester) |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Ions |
| This compound | 195/197 (due to ³⁵Cl/³⁷Cl isotopes) | 164/166 ([M-OCH₃]⁺), 136 ([M-COOCH₃]⁺) |
| Methyl 2-chloro-4-cyanobenzoate | 195/197 | 164/166, 136 |
| Methyl 4-chloro-3-cyanobenzoate | 195/197 | 164/166, 136 |
Experimental Protocols
The following are representative experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a ¹H spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu). The resulting spectrum shows the relative abundance of different ions.
Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomeric compounds.
Caption: Workflow for the spectroscopic comparison and structural elucidation of isomers.
Assessing the Novelty of Methyl 3-chloro-4-cyanobenzoate Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Patent Landscape and Novelty Assessment
A thorough patent search reveals that Methyl 3-chloro-4-cyanobenzoate itself is a known compound, cataloged with CAS number 214759-66-7. Patents covering the synthesis of various substituted cyanobenzoic acid derivatives exist, indicating that the general synthetic routes to this class of compounds are well-established. The novelty of new derivatives will, therefore, hinge on the uniqueness of their substitution patterns and their claimed utility, particularly in a therapeutic context.
Recent research on structurally similar compounds, such as 4-amino-3-chloro benzoate ester derivatives, has shown promise as Epidermal Growth Factor Receptor (EGFR) inhibitors. This suggests that derivatives of this compound could also be designed to target EGFR and other kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.
Comparative Performance Data (Based on Analogous EGFR Inhibitors)
To provide a framework for evaluating novel this compound derivatives, the following table summarizes the performance of analogous substituted benzoate and benzonitrile derivatives that have been investigated as EGFR inhibitors.
Table 1: In Vitro Cytotoxicity of Analogous Kinase Inhibitors against Human Cancer Cell Lines
| Compound ID | Base Scaffold | Modifications | Cell Line | IC₅₀ (µM) |
| Analog 1 | 4-amino-3-chlorobenzoate | Hydrazine-1-carbothioamide | A549 (Lung) | 1.5 |
| Analog 1 | 4-amino-3-chlorobenzoate | Hydrazine-1-carbothioamide | HCT-116 (Colon) | 2.1 |
| Analog 1 | 4-amino-3-chlorobenzoate | Hydrazine-1-carbothioamide | HepG2 (Liver) | 3.4 |
| Erlotinib | Quinazoline | N/A | A549 (Lung) | 2.8 |
| Gefitinib | Quinazoline | N/A | A549 (Lung) | 0.015 |
Disclaimer: The data presented in this table is for analogous compounds and is intended to serve as a benchmark for the evaluation of novel this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of novel compounds. Below are representative protocols for the synthesis and biological evaluation of kinase inhibitors based on a substituted benzoate scaffold.
General Synthesis of Substituted Benzoate Derivatives
This protocol outlines a general two-step synthesis for creating a library of derivatives from a starting benzoate ester.
-
Hydrazinolysis: The starting methyl benzoate derivative is refluxed with hydrazine hydrate in a suitable solvent like ethanol for 8-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the resulting hydrazide is purified by recrystallization.
-
Condensation/Cyclization: The purified hydrazide is then reacted with various electrophiles (e.g., isothiocyanates, aldehydes, or acid chlorides) in an appropriate solvent to yield the final derivatives. Reaction conditions (temperature, catalyst, and reaction time) are optimized for each specific transformation. The final products are purified by column chromatography or recrystallization.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., A549, HCT-116, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (typically from 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
Visualizing the Mechanism of Action
To conceptualize the potential mechanism of action for novel this compound derivatives as kinase inhibitors, the following diagrams illustrate a typical synthetic workflow and a simplified EGFR signaling pathway.
Caption: A general workflow for the synthesis and evaluation of novel derivatives.
Caption: Inhibition of EGFR signaling by a novel derivative.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Methyl 3-chloro-4-cyanobenzoate
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
The proper disposal of Methyl 3-chloro-4-cyanobenzoate, a halogenated aromatic nitrile, is critical for ensuring laboratory safety and environmental protection. Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, the following procedural guidance is based on the general safety protocols for handling and disposing of hazardous halogenated and cyano-containing organic chemicals. All procedures must be conducted in strict accordance with local, state, and federal regulations.
I. Immediate Safety and Hazard Profile
This compound should be handled as a hazardous substance. While specific toxicity data is not available, related compounds exhibit potential for acute toxicity if swallowed, inhaled, or in contact with skin. It may also cause skin and serious eye irritation, and potentially respiratory irritation.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or Viton). Double gloving is recommended. |
| Eye Protection | Chemical splash goggles or a face shield. |
| Skin and Body | A fully-buttoned laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or in case of a spill. |
II. Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Crucially, segregate halogenated organic waste from non-halogenated waste streams. The disposal of mixed waste is often more complex and costly.
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper) in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be made of a material resistant to the chemical and must have a secure, sealable lid.
2. Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note the date when the first waste was added to the container.
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases.
-
Secondary containment should be used for liquid waste to prevent spills.
4. Final Disposal:
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.
-
Follow all institutional and regulatory procedures for waste pickup and documentation.
5. Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
The first rinse of the container should be collected and disposed of as hazardous waste.
III. Spill Management
-
Small Spills: If a small amount can be safely cleaned up in under 10 minutes by trained personnel, use an inert absorbent material. Wear the appropriate PPE. Collect the absorbent material in the designated hazardous waste container.
-
Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
IV. Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Personal protective equipment for handling Methyl 3-chloro-4-cyanobenzoate
This guide provides critical safety and logistical information for the handling and disposal of Methyl 3-chloro-4-cyanobenzoate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds.
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental protocol.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. A face shield may be required for larger quantities or when there is a significant splash risk.[1][2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[3][5] Gloves must be inspected before use and disposed of properly after handling the chemical.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against skin contact.[6] For larger scale operations, a chemical-resistant apron or suit may be necessary.[3][4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][6] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is crucial to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[8][9]
2. Pre-Handling Preparations:
-
Read and understand the Safety Data Sheet (SDS) for a similar compound if one for the specific chemical is unavailable.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
3. Handling the Chemical:
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Do not breathe dust or vapors.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Wash hands thoroughly with soap and water after handling.[6][8]
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
1. Waste Segregation:
-
All solid waste contaminated with this compound should be placed in a designated, labeled hazardous waste container.
-
Solutions containing this chemical should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.
2. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as hazardous waste.
-
After rinsing, the container should be disposed of in accordance with institutional and local regulations. Do not reuse empty containers.[6]
3. Regulatory Compliance:
-
All waste disposal must be carried out in accordance with federal, state, and local regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Spill Response:
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
